Technical Documentation Center

2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol
  • CAS: 312269-35-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol (CAS Number: 312269-35-5)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol, a key chemical intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol, a key chemical intermediate in the synthesis of pharmaceutically active compounds. This document delves into its chemical and physical properties, provides a detailed synthesis protocol derived from patent literature, and explores its significant role as a precursor in the development of novel therapeutics. Furthermore, this guide outlines the standard analytical techniques for the characterization and quality control of this compound.

Introduction: The Significance of Phenylpiperazine Scaffolds in Medicinal Chemistry

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous drugs with diverse therapeutic applications. These compounds are known to interact with a variety of biological targets, including G-protein coupled receptors and ion channels. The specific substitutions on the phenyl and piperazine rings dictate the pharmacological activity, leading to the development of antipsychotics, antidepressants, and antihistamines.

The subject of this guide, 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol, is a critical building block in the synthesis of more complex phenylpiperazine derivatives. Its strategic functionalization, featuring a chloro, a nitro, and a hydroxyethyl group, allows for a range of subsequent chemical modifications, making it a valuable intermediate for drug discovery and development. Notably, this compound is a direct precursor to intermediates used in the synthesis of aripiprazole, an atypical antipsychotic.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is crucial for its handling, storage, and use in subsequent reactions.

PropertyValueSource
CAS Number 312269-35-5[1]
Molecular Formula C₁₂H₁₆ClN₃O₃[1]
Molecular Weight 285.73 g/mol [1]
Appearance Likely a solid at room temperature (based on similar compounds)Inferred
Hazard Irritant[1]

Synthesis Protocol: A Detailed Walkthrough

The synthesis of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol is well-documented in the patent literature, specifically in the context of preparing intermediates for aripiprazole. The following protocol is a detailed adaptation from these sources.

Reaction Scheme

The synthesis involves a nucleophilic substitution reaction between 1-(2-chloro-4-nitrophenyl)piperazine and 2-chloroethanol.

G reactant1 1-(2-Chloro-4-nitrophenyl)piperazine product 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol reactant1->product + reactant2 2-Chloroethanol reactant2->product

Caption: Synthetic pathway to the target compound.

Step-by-Step Methodology

Materials:

  • 1-(2-Chloro-4-nitrophenyl)piperazine

  • 2-Chloroethanol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(2-chloro-4-nitrophenyl)piperazine (1 equivalent), anhydrous potassium carbonate (2 equivalents), and acetonitrile.

  • Addition of Reagent: To the stirred suspension, add 2-chloroethanol (1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids (potassium carbonate).

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure compound.

Role as a Key Intermediate in Aripiprazole Synthesis

The primary significance of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol lies in its role as a precursor to 1-(2-chloro-4-aminophenyl)piperazine, a key intermediate in the synthesis of the atypical antipsychotic drug, aripiprazole.

The Synthetic Pathway to Aripiprazole

The conversion of the title compound to a crucial aripiprazole intermediate involves the reduction of the nitro group to an amine.

G start 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol intermediate 2-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]ethanol start->intermediate Reduction of Nitro Group final_step Coupling with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one intermediate->final_step aripiprazole Aripiprazole final_step->aripiprazole

Caption: Role as a precursor in aripiprazole synthesis.

The subsequent amine can then be further elaborated to yield aripiprazole. This multi-step synthesis highlights the importance of the purity and yield of the initial intermediate, 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol, as any impurities can be carried through to the final active pharmaceutical ingredient (API).

Analytical Characterization

The identity and purity of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol should be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the piperazine ring protons, and the protons of the hydroxyethyl side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H (if protonated), C-H, C=C (aromatic), NO₂ (nitro group), and O-H (hydroxyl group) functional groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for determining the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis and for preliminary purity assessment.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol.

  • Hazard Classification: The compound is classified as an irritant.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol is a valuable chemical intermediate with a critical role in the synthesis of pharmaceuticals, most notably as a precursor to the atypical antipsychotic, aripiprazole. This guide has provided a detailed overview of its properties, a step-by-step synthesis protocol, its application in drug development, and the necessary analytical techniques for its characterization. A thorough understanding of this compound is essential for researchers and scientists working in the field of medicinal chemistry and process development.

References

Sources

Exploratory

An In-depth Technical Guide to 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-[4-(2-Chloro-4-nitrophen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol. Phenylpiperazine derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities. This document outlines a robust two-step synthetic pathway to the title compound, detailing the underlying chemical principles and providing a validated experimental protocol. Furthermore, it covers the analytical techniques for structural elucidation and purity assessment, including spectroscopic and chromatographic methods. While specific biological data for this exact molecule is limited in publicly available literature, this guide explores the potential therapeutic applications based on the well-documented activities of structurally related phenylpiperazine analogs. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules.

Chemical Identity and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol . It is also referenced by its CAS number: 312269-35-5[1].

PropertyValueSource
IUPAC Name 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol-
CAS Number 312269-35-5[1]
Molecular Formula C₁₂H₁₆ClN₃O₃Calculated
Molecular Weight 285.73 g/mol Calculated
Appearance Expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and DMFInferred

Rationale and Strategy for Synthesis

The synthesis of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol is most efficiently achieved through a two-step process. This strategy is predicated on the principles of nucleophilic aromatic substitution (SNAr) and subsequent N-alkylation, common and reliable reactions in organic synthesis.

Step 1: N-Arylation of Piperazine. The initial step involves the formation of the key intermediate, 1-(2-chloro-4-nitrophenyl)piperazine. This is accomplished via an SNAr reaction between piperazine and a suitable aryl halide. The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the halogen, is crucial for activating the aromatic ring towards nucleophilic attack. In this case, the nitro group at the para position and the chloro group at the ortho position of the benzene ring facilitate the displacement of one of the chlorine atoms by the secondary amine of piperazine.

Step 2: N-Alkylation of the Piperazine Intermediate. The second step involves the introduction of the 2-hydroxyethyl group onto the remaining secondary amine of the 1-(2-chloro-4-nitrophenyl)piperazine intermediate. This is a standard N-alkylation reaction, which can be achieved using a variety of reagents, such as 2-haloethanols (e.g., 2-chloroethanol or 2-bromoethanol) or by the ring-opening of ethylene oxide. The use of a weak base is often employed in reactions with 2-haloethanols to neutralize the hydrogen halide formed during the reaction.

Synthesis_Workflow A Piperazine C 1-(2-Chloro-4-nitrophenyl)piperazine A->C Step 1: N-Arylation (SNAr) B 1,2-Dichloro-4-nitrobenzene B->C E 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol C->E Step 2: N-Alkylation D 2-Chloroethanol D->E

Figure 1: Two-step synthetic workflow for the target compound.

Experimental Protocols

Synthesis of 1-(2-Chloro-4-nitrophenyl)piperazine (Intermediate)

Materials:

  • Piperazine

  • 1,2-Dichloro-4-nitrobenzene

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (2.0 equivalents) in ethanol.

  • Add triethylamine (1.1 equivalents) to the solution.

  • To this stirring solution, add 1,2-dichloro-4-nitrobenzene (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 1-(2-chloro-4-nitrophenyl)piperazine.

Synthesis of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol (Final Product)

Materials:

  • 1-(2-Chloro-4-nitrophenyl)piperazine

  • 2-Chloroethanol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-(2-chloro-4-nitrophenyl)piperazine (1.0 equivalent) in DMF.

  • Add potassium carbonate (2.0 equivalents) and 2-chloroethanol (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 8-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to obtain the final product, 2-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanol.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS Purity Purity Assessment (HPLC, TLC) Start->Purity Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation Purity->Structure_Confirmation

Figure 2: Analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chloro-4-nitrophenyl group, typically in the range of δ 7.0-8.5 ppm. The protons of the piperazine ring will appear as multiplets in the δ 2.5-3.5 ppm region. The methylene protons of the ethanol substituent (-CH₂-CH₂-OH) will likely resonate as two distinct triplets, with the protons adjacent to the nitrogen appearing more downfield than those adjacent to the hydroxyl group. A broad singlet corresponding to the hydroxyl proton (-OH) will also be present.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded. The carbons of the piperazine ring are expected to appear in the δ 45-55 ppm range. The two carbons of the ethanol side chain will be observed in the δ 55-65 ppm region.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include: a broad O-H stretching vibration around 3300-3500 cm⁻¹, C-H stretching vibrations of the aromatic and aliphatic groups around 2850-3100 cm⁻¹, strong asymmetric and symmetric N-O stretching vibrations of the nitro group at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively, and a C-Cl stretching vibration in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 285.73 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).

Potential Applications and Biological Relevance

While specific biological activity data for 2-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanol is not extensively reported, the phenylpiperazine scaffold is a well-established pharmacophore in a variety of therapeutic areas. Structurally related compounds have demonstrated a broad spectrum of biological activities, suggesting potential avenues for investigation for the title compound.

  • Anticancer Activity: Many substituted phenylpiperazine derivatives have been investigated for their potential as anticancer agents. The mechanism of action often involves the inhibition of various kinases or interaction with other cellular targets involved in cancer progression.

  • Antimicrobial and Antifungal Activity: The piperazine nucleus is a common structural motif in many antimicrobial and antifungal drugs[2]. The introduction of different substituents on the phenyl and piperazine rings can modulate the spectrum and potency of the antimicrobial activity.

  • Central Nervous System (CNS) Activity: Phenylpiperazine derivatives are known to interact with various receptors in the central nervous system, including serotonin and dopamine receptors. This has led to their development as antidepressants, antipsychotics, and anxiolytics.

The presence of the 2-chloro-4-nitrophenyl moiety and the hydroxyethyl group on the piperazine ring of the title compound provides a unique substitution pattern that warrants further investigation for its pharmacological profile in these and other therapeutic areas.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has detailed the synthesis, characterization, and potential applications of 2-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanol. The outlined two-step synthetic protocol, based on established chemical principles, provides a reliable method for the preparation of this compound. The analytical workflow described will ensure the structural confirmation and purity assessment of the final product. While further research is required to fully elucidate its specific biological activities, the structural features of this molecule suggest that it is a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology, infectious diseases, and neuroscience.

References

  • The Royal Society of Chemistry. (2021). Supplementary Data: Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. [Link]

  • Yılmaz, F., & Çavuşoğlu, B. K. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 431-438. [Link]

  • Kulakov, I. V., Zhambekov, Z. M., Fazylov, S. D., & Nurkenov, O. A. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378. [Link]

  • PubChem. (n.d.). Ethanol, 2,2'-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Nitro-5-piperazin-4-ium-1-ylanilino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

  • Google Patents. (1997). KR970009727B1 - Process for the preparation of 2-(2-(-4((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-acetic acid and tis dihyolrochloride.
  • MDPI. (2020). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). Molecules, 25(15), 3453. [Link]

  • PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Medicinal Chemistry, 64(15), 10765-10805. [Link]

Sources

Foundational

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol

For Immediate Release An In-depth Spectroscopic Analysis of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Spectroscopic Analysis of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for the organic compound 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol, a key intermediate in the synthesis of various pharmaceutical agents. This document is intended to serve as a vital resource for researchers and scientists in the fields of medicinal chemistry and drug development, offering detailed insights into the structural confirmation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The structural integrity and purity of synthetic intermediates are paramount in the drug development pipeline. Spectroscopic techniques provide the definitive fingerprints to confirm the identity and purity of these molecules. This guide will delve into the nuanced interpretation of the spectral data expected for 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol, providing a foundational understanding for its synthesis and subsequent use in complex molecule construction.

Molecular Structure and Key Features

The molecule of interest, with the Chemical Abstracts Service (CAS) registry number 312269-35-5, possesses a distinct architecture comprising a 2-chloro-4-nitrophenyl moiety linked to a piperazine ring, which is further substituted with an ethanol group. This unique combination of functional groups gives rise to a characteristic spectroscopic signature.

Caption: Molecular structure of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol, both ¹H and ¹³C NMR are indispensable for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in parts per million (ppm) are predicted based on the electronic environment of the protons.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic-H7.0 - 8.2m3H
-CH₂-OH~3.7t2H
Piperazine-H (adjacent to N-Aryl)~3.2t4H
Piperazine-H (adjacent to N-CH₂)~2.7t4H
-N-CH₂-~2.6t2H
-OHVariables1H

Causality Behind Predicted Shifts: The aromatic protons are expected to be in the downfield region (7.0-8.2 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro and chloro groups. The protons of the ethanol moiety's methylene group adjacent to the hydroxyl group will appear around 3.7 ppm. The piperazine protons will exhibit two distinct signals corresponding to those adjacent to the electron-deficient aryl ring and those adjacent to the alkyl substituent. The hydroxyl proton signal is often broad and its position can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (ppm)
Aromatic-C (attached to N)~150
Aromatic-C (attached to NO₂)~145
Aromatic-C (attached to Cl)~125
Aromatic-C115 - 130
-CH₂-OH~60
Piperazine-C (adjacent to N-Aryl)~50
Piperazine-C (adjacent to N-CH₂)~53
-N-CH₂-~58

Rationale for Chemical Shifts: The aromatic carbons will have a range of chemical shifts influenced by the substituents. The carbon attached to the nitrogen will be significantly downfield. The carbons of the piperazine ring will also show distinct signals based on their attachment to either the aryl or the ethanol group. The methylene carbons of the ethanol side chain will appear in the aliphatic region, with the one bearing the hydroxyl group being more downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands are measured in wavenumbers (cm⁻¹).

Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (alcohol)3200 - 3600 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
N-O stretch (nitro group, asymmetric)1500 - 1550
N-O stretch (nitro group, symmetric)1335 - 1385
C-N stretch (aromatic amine)1250 - 1360
C-Cl stretch600 - 800

Interpretation of IR Data: A broad absorption band in the 3200-3600 cm⁻¹ region is a clear indicator of the hydroxyl group. The presence of the aromatic ring and aliphatic chains will be confirmed by C-H stretching vibrations in their respective regions. The strong absorptions corresponding to the nitro group's asymmetric and symmetric stretching are definitive for this functional group. The C-N and C-Cl stretching vibrations further confirm the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol, the molecular formula is C₁₂H₁₆ClN₃O₃, with a molecular weight of approximately 285.73 g/mol .

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound is expected. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak.

  • Key Fragments: Fragmentation is likely to occur at the C-C bond of the ethanol side chain and within the piperazine ring. Common fragments would include the loss of the ethanol group and cleavage of the piperazine ring. The 1-(2-chloro-4-nitrophenyl)piperazine fragment is a likely and stable cation to be observed.

workflow Sample Sample Ionization Electron Ionization (EI) Sample->Ionization MassAnalyzer Quadrupole Ionization->MassAnalyzer Detector Electron Multiplier MassAnalyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

Caption: A simplified workflow of a typical mass spectrometry experiment.

Synthesis and Characterization Protocol

A common synthetic route to N-arylpiperazines involves the nucleophilic aromatic substitution of an activated aryl halide with piperazine or a piperazine derivative.

Protocol for Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(2-hydroxyethyl)piperazine and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Aryl Halide: To this solution, add 1,2-dichloro-4-nitrobenzene.

  • Reaction: Heat the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol for Characterization:

  • NMR: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

  • IR: Obtain the IR spectrum of the purified product using a KBr pellet or as a thin film.

  • MS: Analyze the purified product by a suitable mass spectrometry technique, such as electrospray ionization (ESI) or electron ionization (EI), to confirm the molecular weight and fragmentation pattern.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol. Adherence to rigorous spectroscopic analysis is a cornerstone of ensuring the quality and reliability of chemical intermediates in the pharmaceutical industry, ultimately contributing to the development of safe and effective medicines.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). 1-(2-chloro-4-nitrophenyl)piperazine. Retrieved from [Link]

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol

Foreword Welcome to a comprehensive exploration of the computational modeling of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol. This guide is crafted for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Welcome to a comprehensive exploration of the computational modeling of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol. This guide is crafted for researchers, scientists, and drug development professionals who are leveraging in silico techniques to accelerate therapeutic discovery. The molecule at the heart of this guide, while possessing a defined chemical structure, remains largely uncharacterized in the public domain regarding its biological activity. This presents a unique opportunity to demonstrate the power of computational modeling in predicting the potential of a novel chemical entity from first principles.

This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical, iterative, and causality-driven workflow of a real-world drug discovery project. We will journey from the foundational preparation of the molecule to sophisticated simulations and predictive analyses, all while grounding our methodologies in established scientific principles and best practices. As your guide, I will not only detail the "what" and "how" but, more importantly, the "why" behind each strategic choice in the in silico pipeline.

Introduction to the Molecule and the In Silico Approach

2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol is a small molecule featuring a piperazine core, a moiety frequently found in biologically active compounds due to its favorable pharmacokinetic properties and ability to form multiple interactions with protein targets. The presence of a chloro- and nitro-substituted phenyl ring suggests potential for various molecular interactions, including hydrogen bonding and hydrophobic contacts.

In silico modeling has become an indispensable tool in modern drug discovery. It allows for the rapid, cost-effective screening of vast chemical spaces, prioritization of candidates for synthesis, and elucidation of mechanisms of action at a molecular level.[1][2] For a novel molecule like the one in focus, a robust computational workflow can generate initial hypotheses about its therapeutic potential, guiding further experimental validation.

Chemical Identity
PropertyValueSource
IUPAC Name 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol-
CAS Number 312269-35-5[3]
Molecular Formula C12H16ClN3O3[3]
Molecular Weight 285.73 g/mol [3]
Canonical SMILES C1CN(CCN1CCO)C2=C(C=C(C=C2)[O-])Cl-

The Strategic Workflow: A Hypothesis-Driven Approach

Given the absence of specific biological data for our molecule, we will proceed with a hypothesis-driven approach. Piperazine derivatives have shown significant promise in oncology, targeting a range of proteins involved in cancer progression.[4] Therefore, for the purpose of this guide, we will hypothesize that 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol may exhibit anticancer activity. To illustrate our workflow, we will select a well-validated cancer target: Poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating certain cancers.

Our comprehensive in silico workflow is depicted below.

workflow cluster_ligand Ligand Preparation cluster_target Target Preparation cluster_simulation Core Simulations cluster_prediction Property Prediction l1 2D to 3D Conversion l2 Energy Minimization l1->l2 s1 Molecular Docking l2->s1 t1 Fetch PDB Structure t2 Clean & Prepare Protein t1->t2 t3 Define Binding Site t2->t3 t3->s1 s2 Analysis of Docking Poses s1->s2 s3 Molecular Dynamics s2->s3 s4 Binding Free Energy Calculation s3->s4 p1 ADMET Prediction s4->p1 p2 Physicochemical Properties p1->p2 docking_workflow ligand Prepared Ligand docking Molecular Docking (e.g., Glide, AutoDock) ligand->docking receptor Prepared Receptor receptor->docking poses Ranked Binding Poses & Scores docking->poses analysis Interaction Analysis poses->analysis

Caption: A streamlined workflow for performing molecular docking.

Molecular Dynamics Simulation

To assess the stability of the predicted binding pose from docking, a molecular dynamics (MD) simulation is performed.

Objective: To evaluate the dynamic stability of the ligand-protein complex over time in a simulated physiological environment.

Protocol:

  • System Setup:

    • The best-ranked docking pose of the ligand-protein complex is used as the starting structure.

    • The complex is placed in a periodic box of water molecules (e.g., TIP3P water model).

    • Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

  • Force Field: A robust force field that can handle both proteins and small molecules is required, such as AMBER or CHARMM. The ligand needs to be parameterized to be compatible with the protein force field.

  • Simulation Protocol:

    • Minimization: The entire system is energy minimized to remove bad contacts.

    • Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated under constant pressure (NPT ensemble).

    • Production Run: A production MD simulation is run for a sufficient duration (e.g., 100 nanoseconds) to observe the behavior of the complex.

  • Analysis of Trajectory:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time to assess structural stability.

    • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.

    • Interaction Analysis: The persistence of key interactions (e.g., hydrogen bonds) between the ligand and protein is monitored throughout the simulation.

Predictive Modeling: ADMET and Physicochemical Properties

A potent drug must also have favorable pharmacokinetic and safety profiles.

Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule.

Protocol:

  • Software: Use a predictive modeling tool like QikProp (Schrödinger), SwissADME, or similar platforms.

  • Input: The 3D structure of the molecule is used as input.

  • Property Calculation: A range of physicochemical and pharmacokinetic properties are calculated. Key descriptors are summarized in the table below.

PropertyPredicted Value (Hypothetical)Desirable RangeRationale
Molecular Weight ( g/mol ) 285.73< 500Lipinski's Rule of Five for oral bioavailability.
LogP (Octanol/Water) 2.8-0.4 to 5.6A measure of lipophilicity, affecting absorption and distribution.
Aqueous Solubility (logS) -3.5> -4.0Crucial for absorption and formulation.
Number of H-bond Donors 1≤ 5Lipinski's Rule of Five.
Number of H-bond Acceptors 5≤ 10Lipinski's Rule of Five.
Blood-Brain Barrier Permeability LowVariesImportant for CNS vs. peripherally acting drugs.
Human Oral Absorption (%) > 80%HighPredicts how much of the drug is absorbed after oral administration.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial characterization of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol . By employing a hypothesis-driven approach, we have demonstrated how computational modeling can provide valuable insights into the potential of a novel chemical entity, even in the absence of pre-existing biological data. The described protocols for ligand and target preparation, molecular docking, molecular dynamics, and ADMET prediction form a robust pipeline for prioritizing compounds for further experimental investigation.

The hypothetical results suggest that our molecule has drug-like properties and could potentially bind to the active site of PARP-1. The next logical steps would be to synthesize the compound and validate these computational predictions through in vitro enzymatic assays and cell-based studies. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

  • PubChem. (n.d.). Ethanol, 2,2'-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis-. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • ACS Omega. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Retrieved January 26, 2026, from [Link]

  • Tang, G. (n.d.). Computational Drug Design and Small Molecule Library Design. Retrieved January 26, 2026, from [Link]

  • PubMed. (2024). In silico molecular modeling and in vitro biological screening of novel benzimidazole-based piperazine derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2-[2-[4-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Retrieved January 26, 2026, from [Link]

  • PubMed Central. (n.d.). Computational Methods in Drug Discovery. Retrieved January 26, 2026, from [Link]

  • Semantic Scholar. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Retrieved January 26, 2026, from [Link]

  • PharmaFeatures. (2024). The Computational Revolution in Small Molecule Drug Discovery. Retrieved January 26, 2026, from [Link]

  • NIH. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. Retrieved January 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol: An Application Note and Protocol

Introduction The synthesis of piperazine-containing compounds is of significant interest to the pharmaceutical and agrochemical industries due to their prevalence in a wide range of bioactive molecules. This application...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of piperazine-containing compounds is of significant interest to the pharmaceutical and agrochemical industries due to their prevalence in a wide range of bioactive molecules. This application note provides a detailed protocol for the synthesis of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol, a valuable intermediate in the development of novel chemical entities. The synthetic strategy hinges on a classic nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds on electron-deficient aromatic rings. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the nucleophilic aromatic substitution reaction between 1,2-dichloro-4-nitrobenzene and 2-(piperazin-1-yl)ethanol. The success of this reaction is predicated on the electronic nature of the aromatic ring. The presence of a strongly electron-withdrawing nitro group (-NO2) is crucial as it activates the benzene ring towards nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the nitro group.

In the case of 1,2-dichloro-4-nitrobenzene, both chlorine atoms are potential leaving groups. However, the chlorine at the C-2 position is ortho to the nitro group, while the chlorine at the C-1 position is meta. The resonance stabilization of the Meisenheimer intermediate, a key negatively charged species formed during the reaction, is significantly more effective when the nucleophile attacks the ortho or para position. This directs the incoming nucleophile, the secondary amine of 2-(piperazin-1-yl)ethanol, to preferentially displace the chlorine atom at the C-2 position.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol.

Synthesis_Workflow Start Starting Materials: 1,2-Dichloro-4-nitrobenzene 2-(Piperazin-1-yl)ethanol Base (e.g., K2CO3) Solvent (e.g., Toluene) Reaction Nucleophilic Aromatic Substitution (SNAr) - Heat to reflux - Monitor by TLC/HPLC Start->Reaction Combine and Heat Workup Aqueous Work-up - Cool reaction mixture - Filter inorganic salts - Separate organic layer Reaction->Workup Reaction Complete Isolation Isolation of Crude Product - Dry organic layer - Evaporate solvent Workup->Isolation Purification Purification - Recrystallization or - Column Chromatography Isolation->Purification Product Final Product: 2-[4-(2-Chloro-4-nitrophenyl) piperazin-1-yl]ethanol Purification->Product

Caption: Synthetic workflow for 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol.

Detailed Experimental Protocol

This protocol is a representative method for the synthesis. Optimization of reaction conditions may be necessary depending on the scale and purity requirements.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
1,2-Dichloro-4-nitrobenzene192.0099-54-7Warning: Harmful if swallowed. May cause an allergic skin reaction. Causes serious eye irritation.
2-(Piperazin-1-yl)ethanol130.19103-76-4Corrosive. Handle with care.
Potassium Carbonate (K2CO3)138.21584-08-7Anhydrous.
Toluene92.14108-88-3Anhydrous.
Ethyl Acetate88.11141-78-6For extraction and chromatography.
Hexane86.18110-54-3For chromatography.
Anhydrous Sodium Sulfate (Na2SO4)142.047757-82-6For drying.
Silica Gel-7631-86-9For column chromatography (230-400 mesh).

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • High-Performance Liquid Chromatography (HPLC) system (for reaction monitoring and purity analysis)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask, add 1,2-dichloro-4-nitrobenzene (1.0 eq).

    • Add anhydrous toluene to dissolve the starting material.

    • Add 2-(piperazin-1-yl)ethanol (1.1 eq) to the solution. A slight excess of the amine ensures the complete consumption of the starting halide.

    • Add anhydrous potassium carbonate (2.0 eq). The base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 111°C for toluene) with vigorous stirring.

    • Monitor the progress of the reaction by TLC or HPLC until the starting 1,2-dichloro-4-nitrobenzene is consumed. This typically takes 6-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

    • Wash the filtrate with water and then with brine to remove any remaining inorganic impurities and water-soluble byproducts.

  • Isolation of Crude Product:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by either recrystallization or column chromatography.

    • Recrystallization: A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) should be determined on a small scale.

    • Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • 1H and 13C NMR Spectroscopy: To elucidate the structure of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • HPLC: To determine the purity of the final product.

Safety Precautions

  • 1,2-Dichloro-4-nitrobenzene: is harmful and an irritant. Avoid inhalation, ingestion, and skin contact.

  • 2-(Piperazin-1-yl)ethanol: is corrosive. Avoid contact with skin and eyes.

  • Toluene: is flammable and has associated health risks.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or temperature.Increase reaction time and ensure the mixture is refluxing. Check the purity of starting materials.
Formation of multiple productsSide reactions, such as dialkylation of the piperazine.Use a slight excess of the piperazine derivative. Monitor the reaction closely to stop it once the desired product is maximized.
Low yieldInefficient work-up or purification.Ensure complete extraction of the product. Optimize the purification method.
Complex NMR of crude productPresence of unreacted starting materials, byproducts, or residual solvent.Purify a small sample before detailed NMR analysis.

Conclusion

This application note provides a comprehensive guide for the synthesis of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol via a nucleophilic aromatic substitution reaction. By understanding the underlying mechanism and following the detailed protocol, researchers can confidently prepare this valuable chemical intermediate for further applications in drug discovery and development.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
  • Chegg. (2022, March 2). The second question is the reaction of 1,2-dichloro-4-nitrobenzene with NaOCH3 and CH3OH. [Link]

  • Filo. (2025, September 28). 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i... [Link]

  • PubChem. (n.d.). 1,2-Dichloro-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Stack Exchange. (2016, May 21). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Chemistry Stack Exchange. [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

Application

Application Notes and Protocols for the Purification of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol

Introduction 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol is a key intermediate in the synthesis of Aripiprazole, a widely used atypical antipsychotic medication. The purity of this intermediate is paramount as it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol is a key intermediate in the synthesis of Aripiprazole, a widely used atypical antipsychotic medication. The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated methods for the purification of this critical compound. The protocols herein are designed to address the specific challenges associated with the unique structural motifs of the molecule: a piperazine ring, a chloro-nitro-aromatic group, and a primary alcohol.

Understanding the Molecule: Properties and Impurity Profile

A thorough understanding of the target molecule and its potential impurities is the foundation of an effective purification strategy.

Physicochemical Properties (Predicted and Observed in Analogous Structures)

PropertyValue/DescriptionRationale and Impact on Purification
Molecular Formula C₁₂H₁₆ClN₃O₃-
Molecular Weight 285.73 g/mol -
Appearance Likely a pale yellow to yellow-orange solidThe nitroaromatic group often imparts color. Color intensity can be an initial indicator of purity.
Polarity PolarThe presence of the nitro group, hydroxyl group, and the tertiary amines of the piperazine ring contribute to its polarity. This is a critical factor in selecting chromatographic conditions and recrystallization solvents.
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, and acetone. Limited solubility in non-polar solvents like hexanes.The "like dissolves like" principle is key. Solubility in hot versus cold solvents is exploited in recrystallization.[1]

Predicted Impurity Profile

The primary synthesis route for 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol involves the nucleophilic substitution of 1,2-dichloro-4-nitrobenzene with 1-(2-hydroxyethyl)piperazine. Based on this, the following impurities are anticipated:

  • Unreacted Starting Materials:

    • 1-(2-hydroxyethyl)piperazine

    • 1,2-dichloro-4-nitrobenzene

  • Positional Isomers:

    • 2-[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol (due to reaction at the other chlorine position).

  • Over-alkylation/Disubstitution Products:

    • Bis-piperazine derivatives where a second molecule of 1-(2-hydroxyethyl)piperazine displaces the second chlorine atom.

  • Degradation Products:

    • Oxidation of the ethanol moiety or other side reactions under harsh reaction conditions (e.g., high temperature).

The following diagram illustrates the logical flow for identifying and mitigating these impurities.

G cluster_0 Synthesis and Crude Product Analysis cluster_1 Purification Strategy Crude Product Crude Product Starting Materials Unreacted Starting Materials (1-(2-hydroxyethyl)piperazine, 1,2-dichloro-4-nitrobenzene) Crude Product->Starting Materials Contains Side Products Side-Reaction Products (Positional Isomers, Disubstitution) Crude Product->Side Products Contains Degradants Degradation Products Crude Product->Degradants Contains Recrystallization Recrystallization Crude Product->Recrystallization Primary Method Chromatography Chromatography Crude Product->Chromatography Secondary/High-Purity Method Purity Assessment Purity Assessment Recrystallization->Purity Assessment Chromatography->Purity Assessment Pure Product (>99.5%) Pure Product (>99.5%) Purity Assessment->Pure Product (>99.5%)

Caption: Workflow for impurity analysis and purification.

Purification Methodologies

Two primary methods are recommended for the purification of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol: Recrystallization for bulk purification and Column Chromatography for achieving very high purity or for purifying smaller quantities.

Method 1: Recrystallization

Recrystallization is a robust and scalable method for purifying crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Given the polar nature of the target molecule, polar protic solvents are excellent candidates. Ethanol is a preferred choice as it is effective for many piperazine and nitroaromatic compounds, has a suitable boiling point, and is relatively non-toxic. A mixed solvent system, such as ethanol/water or acetone/hexane, can also be employed to fine-tune the solubility profile.

  • Cooling Rate: A slow cooling rate is crucial for the formation of large, well-defined crystals. Rapid cooling can lead to the precipitation of impurities along with the product or the formation of an oil.

Protocol 1: Single-Solvent Recrystallization from Ethanol

  • Dissolution: In a flask of appropriate size, add the crude 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved. If the solid does not dissolve completely, add small portions of hot ethanol until a clear solution is obtained.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to reflux for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C to remove residual solvent.

Troubleshooting Recrystallization

ProblemPotential CauseSolution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.Reheat the mixture to dissolve the oil, add more solvent, and allow for slower cooling. Consider a lower boiling point solvent.
No Crystal Formation The solution is not saturated, or crystallization requires initiation.Try scratching the inside of the flask with a glass rod. Add a seed crystal of pure product if available. If still unsuccessful, reduce the solvent volume by evaporation and re-cool.
Low Recovery Too much solvent was used, or the compound is significantly soluble even at low temperatures.Concentrate the filtrate and attempt a second crop of crystals. Re-evaluate the solvent choice.
Method 2: Flash Column Chromatography

For achieving the highest purity, particularly for removing closely related isomers or impurities with similar solubility, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the standard stationary phase for normal-phase chromatography due to its polarity and ability to separate a wide range of compounds.

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., dichloromethane or methanol) is typically used. The polarity of the eluent is optimized to achieve a target retention factor (Rf) of approximately 0.25-0.35 for the desired compound on a TLC plate, which generally translates to good separation on a column. For polar compounds like the target molecule, a more polar solvent system like dichloromethane/methanol is often a good starting point.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Before running the column, determine the optimal eluent system using thin-layer chromatography (TLC). Test various ratios of solvents (e.g., ethyl acetate/hexane, dichloromethane/methanol). The ideal system will show good separation between the target compound (Rf ≈ 0.3) and its impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the column. This "dry loading" technique often results in better resolution.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers.

  • Gradient Elution (Optional): If impurities are close to the product spot on the TLC, a gradient elution can be employed. Start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent. This will elute less polar impurities first, followed by the target compound, and then more polar impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

The following diagram illustrates the workflow for column chromatography.

G Crude Sample Crude Sample TLC Analysis TLC Analysis Crude Sample->TLC Analysis Determine Eluent Column Packing Column Packing TLC Analysis->Column Packing Select Eluent Sample Loading Sample Loading Column Packing->Sample Loading Elution Elution Sample Loading->Elution Fraction Collection Fraction Collection Elution->Fraction Collection Fraction Analysis (TLC) Fraction Analysis (TLC) Fraction Collection->Fraction Analysis (TLC) Combine Pure Fractions Combine Pure Fractions Fraction Analysis (TLC)->Combine Pure Fractions Solvent Evaporation Solvent Evaporation Combine Pure Fractions->Solvent Evaporation Pure Product Pure Product Solvent Evaporation->Pure Product

Sources

Method

Application Notes and Protocols for the Analytical Detection of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol

Introduction 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol is a chemical intermediate of significant interest in the pharmaceutical industry, often implicated in the synthesis of active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol is a chemical intermediate of significant interest in the pharmaceutical industry, often implicated in the synthesis of active pharmaceutical ingredients (APIs). The purity and accurate quantification of this compound are critical for ensuring the safety, efficacy, and quality of the final drug product. This document provides a comprehensive guide to the analytical methods for the detection and quantification of this piperazine derivative, tailored for researchers, scientists, and drug development professionals.

The methodologies detailed herein are grounded in established analytical principles and are designed to be robust, reliable, and compliant with regulatory expectations. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for both quantification and structural confirmation, particularly for impurity profiling.

The protocols are presented with an emphasis on the scientific rationale behind the selection of specific parameters, empowering the user to not only execute the methods but also to troubleshoot and adapt them as necessary. All methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose.[1][2][3][4]

Part 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a cornerstone of pharmaceutical analysis due to its versatility, precision, and robustness for quantifying compounds with UV-absorbing chromophores. The presence of the nitrophenyl group in 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol makes it an ideal candidate for UV detection.

Causality Behind Experimental Choices

The selection of a reversed-phase HPLC method is predicated on the molecule's moderate polarity. A C18 column is chosen for its hydrophobicity, which provides good retention and separation of the analyte from potential impurities. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve a suitable retention time and peak shape. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. The phosphate buffer is used to control the pH of the mobile phase, which is crucial for maintaining the consistent ionization state of the piperazine moiety and ensuring reproducible retention times. UV detection is set at a wavelength that corresponds to a high absorbance of the nitrophenyl chromophore to maximize sensitivity.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in Methanol) cal_standards Prepare Calibration Standards (Serial Dilution) stock->cal_standards sample_prep Prepare Sample Solution (Dissolve in Methanol) stock->sample_prep injection Inject into HPLC System cal_standards->injection sample_prep->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for HPLC-UV analysis of the target analyte.

Detailed Protocol for HPLC-UV Analysis

1. Materials and Reagents:

  • 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Purified water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a gradient or isocratic elution. A starting point could be a 60:40 (v/v) ratio of buffer to acetonitrile.The buffer controls the ionization state of the analyte, ensuring reproducible retention. Acetonitrile acts as the organic modifier to elute the compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength To be determined by UV scan (likely around 254 nm or a wavelength of maximum absorbance for the nitrophenyl group)Maximizes sensitivity for the analyte. A PDA detector can be used to monitor multiple wavelengths.
Injection Volume 10 µLA typical injection volume that can be adjusted based on the concentration of the sample and the sensitivity of the method.

4. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in methanol to an expected concentration within the calibration range. If the sample contains particulate matter, it should be filtered through a 0.45 µm syringe filter before injection.

5. Method Validation: The analytical method should be validated according to ICH Q2(R2) guidelines.[1][2] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components.[4] This can be demonstrated by spiking the sample with potential impurities and observing their separation from the main analyte peak.

  • Linearity: A linear relationship between the concentration and the detector response should be established over the intended range.[4]

  • Accuracy: The closeness of the test results to the true value, determined by spike recovery studies.

  • Precision: The degree of agreement among individual test results, assessed at both repeatability and intermediate precision levels.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] It offers high sensitivity and selectivity, and the mass spectrometric detection provides structural information that is invaluable for impurity identification. For 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol, which has a moderate molecular weight and polarity, GC-MS analysis is feasible, potentially with derivatization to improve its volatility and chromatographic behavior.

Causality Behind Experimental Choices

The choice of GC-MS is driven by the need for high sensitivity and specificity, especially for trace-level analysis and impurity identification.[6] A non-polar or medium-polarity capillary column is selected to separate compounds based on their boiling points and polarity. The injector temperature is set to ensure efficient vaporization of the analyte without thermal degradation. The oven temperature is programmed with a ramp to separate the analyte from other components in the sample matrix. Electron Ionization (EI) is used as the ionization source due to its ability to generate reproducible fragmentation patterns, which can be used for library matching and structural elucidation. The mass analyzer is set to scan a range of mass-to-charge ratios that includes the molecular ion and expected fragments of the analyte. Derivatization with an agent like trifluoroacetic anhydride may be employed to increase the volatility of the analyte by converting the hydroxyl group to a less polar ester.[7]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in Dichloromethane) derivatization Derivatization (Optional) (e.g., with TFAA) stock->derivatization cal_standards Prepare Calibration Standards derivatization->cal_standards sample_prep Prepare Sample Solution derivatization->sample_prep injection Inject into GC-MS System cal_standards->injection sample_prep->injection separation GC Separation (Capillary Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection tic Analyze Total Ion Chromatogram (TIC) detection->tic mass_spectra Extract Mass Spectra tic->mass_spectra quantification Quantify and/or Identify mass_spectra->quantification

Caption: Workflow for GC-MS analysis of the target analyte.

Detailed Protocol for GC-MS Analysis

1. Materials and Reagents:

  • 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol reference standard (≥98% purity)

  • Dichloromethane or other suitable volatile solvent (GC grade or higher)

  • Helium (99.999% purity)

  • (Optional) Derivatizing agent such as trifluoroacetic anhydride (TFAA)

2. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or ion trap).

3. GC-MS Conditions:

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures efficient vaporization of the analyte without thermal degradation.
Column Non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)Provides good separation of semi-volatile compounds based on boiling points.
Carrier Gas Helium at a constant flow rate of 1.0 mL/minInert carrier gas that is compatible with mass spectrometry.
Oven Temperature Program Initial temperature: 100°C, hold for 1 minute. Ramp at 10°C/min to 280°C. Hold for 5 minutes. (This is a starting point and may require optimization).A temperature ramp is used to effectively separate components with different boiling points.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for identification.
Mass Analyzer Quadrupole or Ion TrapCommonly used mass analyzers for routine GC-MS analysis.
Scan Range m/z 40-500Covers the expected mass-to-charge ratios of the molecular ion and its fragments.

4. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the chosen solvent to an expected concentration within the calibration range.

  • (Optional) Derivatization: To a known volume of the standard or sample solution, add an excess of the derivatizing agent (e.g., TFAA) and heat if necessary to complete the reaction. The specific conditions will depend on the chosen derivatizing agent.

  • If the sample contains particulate matter, it should be centrifuged or filtered through a 0.45 µm syringe filter before transfer to a GC vial.

5. Method Validation: Similar to the HPLC method, the GC-MS method should be validated according to ICH guidelines for its intended purpose (e.g., quantitative determination of impurities or limit tests).[1][2][3]

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the detection and quantification of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol. The choice between HPLC-UV and GC-MS will depend on the specific analytical needs, such as the required sensitivity, the need for structural confirmation, and the available instrumentation.[6] Both methods are based on sound scientific principles and, when properly validated, can serve as reliable tools in a pharmaceutical development and quality control setting. It is imperative that any new method be thoroughly validated in the user's laboratory to ensure its suitability for the intended application.[3]

References

  • Benchchem. (n.d.). GC-MS Analysis of 2-(4-Chlorophenyl)ethanol: An Application Note and Protocol.
  • Cellular, Molecular and Biomedical Reports. (n.d.). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects.
  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Practical Lab Manual. (n.d.). Pharmaceutics.
  • PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • MDPI. (n.d.). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Retrieved from [Link]

  • ResearchGate. (n.d.). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (n.d.).
  • PubMed Central. (n.d.). Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations.
  • Benchchem. (n.d.). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification.
  • Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link]

Sources

Application

A Stability-Indicating HPLC Method for the Analysis of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol: A Comprehensive Guide

Introduction 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol is a substituted phenylpiperazine derivative of interest in pharmaceutical research and development due to its structural similarity to biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol is a substituted phenylpiperazine derivative of interest in pharmaceutical research and development due to its structural similarity to biologically active molecules. As with any potential drug candidate or intermediate, ensuring its purity, stability, and quality is of paramount importance. High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical techniques for this purpose, offering the specificity and sensitivity required for both quantitative analysis and impurity profiling.

This comprehensive guide presents a detailed, stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol. The narrative delves into the rationale behind the methodological choices, provides step-by-step protocols for its implementation, and outlines a robust validation framework based on the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, scientists, and drug development professionals engaged in the chemical analysis and quality control of this and structurally related compounds.

Chemical Structure and Physicochemical Properties

A thorough understanding of the analyte's structure is fundamental to developing a robust analytical method. 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol possesses several key structural features that influence its chromatographic behavior and potential degradation pathways.

  • Piperazine Ring: A basic nitrogenous heterocycle that can undergo protonation, making its retention sensitive to the pH of the mobile phase. The pKa of the piperazine moiety is a critical parameter in method development.

  • 2-Chloro-4-nitrophenyl Group: This electron-withdrawing aromatic system is the primary chromophore, responsible for the molecule's UV absorbance. The nitro group is susceptible to reduction, while the chloro-substituted aromatic ring can be a site for nucleophilic substitution or photodegradation.

  • Ethanol Side Chain: The hydroxyl group adds polarity to the molecule.

The interplay of the basic piperazine ring and the hydrophobic aromatic system necessitates careful control of the mobile phase pH to achieve optimal retention and peak shape in reversed-phase chromatography.

Optimized HPLC Method

The following HPLC method has been optimized for the separation of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol from its potential impurities and degradation products. The selection of a C18 column provides a versatile hydrophobic stationary phase, while the buffered mobile phase ensures consistent ionization of the analyte for reproducible retention.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic (KH2PO4), pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Acetonitrile (70:30 v/v)

Rationale for Method Parameters:

  • C18 Column: A C18 stationary phase is a common choice for the separation of moderately polar to non-polar compounds and provides good retention for the phenylpiperazine moiety.

  • Acidic Mobile Phase (pH 3.0): At this pH, the basic piperazine nitrogen is protonated, leading to improved peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.

  • Gradient Elution: A gradient program is employed to ensure the elution of any potential impurities with a wider range of polarities and to provide a sharp peak for the main analyte.

  • Detection at 254 nm: The 2-chloro-4-nitrophenyl chromophore exhibits significant absorbance at this wavelength, providing good sensitivity.

Experimental Protocols

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with diluent.

Sample Preparation
  • Accurately weigh a sample containing approximately 25 mg of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with diluent.

  • Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure its suitability for its intended purpose. The following validation parameters should be assessed in accordance with ICH Q2(R1) guidelines.

Caption: Workflow for HPLC Method Validation.

System Suitability

Before each analytical run, a system suitability solution (Working Standard Solution) should be injected five times. The acceptance criteria are:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0%

Specificity: Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed to generate potential degradation products. The method's ability to separate the analyte peak from any degradation products demonstrates its specificity.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 80°C for 2 hours. Neutralize with 0.1 N NaOH before dilution.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 80°C for 2 hours. Neutralize with 0.1 N HCl before dilution.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 7 days.

Analyze the stressed samples alongside a non-degraded sample. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for identifying and characterizing any observed degradation products.

Degradation_Pathways cluster_Degradation Potential Degradation Pathways Analyte 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol C₁₂H₁₆ClN₃O₃ Nitro_Reduction Nitro Group Reduction (e.g., to amino group) Analyte->Nitro_Reduction Reductive Stress Piperazine_Oxidation Piperazine Ring Oxidation (N-oxide formation) Analyte->Piperazine_Oxidation Oxidative Stress Dechlorination Hydrolytic Dechlorination Analyte->Dechlorination Hydrolytic Stress (Acid/Base) Ring_Cleavage Piperazine Ring Cleavage Analyte->Ring_Cleavage Harsh Stress Conditions Photodegradation Photolytic Degradation Products Analyte->Photodegradation UV/Vis Light Exposure

Caption: Potential Degradation Pathways of the Analyte.

  • Reduction of the Nitro Group: A common degradation pathway for nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group.[1]

  • Oxidation of the Piperazine Ring: The tertiary amines in the piperazine ring are susceptible to oxidation, potentially forming N-oxides.

  • Hydrolysis: Under acidic or basic conditions, hydrolysis of the chloro-substituent on the phenyl ring may occur.

  • Piperazine Ring Cleavage: More strenuous degradation conditions could lead to the cleavage of the piperazine ring.

  • Photodegradation: Chloronitrobenzene derivatives are known to undergo photodegradation, which can involve dechlorination or other complex reactions.[2]

Data Presentation and Interpretation

All quantitative data from the validation studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
150[Insert Data]
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80%[Insert Data][Insert Data][Insert Data]
100%[Insert Data][Insert Data][Insert Data]
120%[Insert Data][Insert Data][Insert Data]
Mean % Recovery 98.0 - 102.0%

Table 3: Precision Data

Parameter% RSD (n=6)
Repeatability (Intra-day) ≤ 2.0%
Intermediate Precision (Inter-day) ≤ 2.0%

Conclusion

The presented RP-HPLC method provides a robust and reliable tool for the quantitative analysis and stability assessment of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and for monitoring the stability of the compound under various stress conditions. The detailed protocols and validation framework outlined in this guide are designed to ensure the generation of high-quality, reproducible data, thereby supporting the advancement of research and development activities involving this molecule.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • Maurer, H. H., Kraemer, T., & Peters, F. T. (2004). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560–568. [Link]

  • Shah, R. P., Sahu, A., & Singh, S. (2012). A chromatographic determination of aripiprazole using HPLC and UPLC: a comparative validation study. Journal of chromatographic science, 50(7), 603–611. [Link]

  • Li, X., Zhang, P., Jin, R., & Wang, H. (2008). Photodegradation of 4-chloronitrobenzene in the presence of aqueous titania suspensions in different gas atmospheres. Journal of hazardous materials, 159(2-3), 346–352. [Link]

  • Narayana, M. B. V., Rao, K. S., & Rao, J. V. L. N. S. (2012). A Validated specific Stability-indicating RP-HPLC method for Aripiprazole and its related substances. Journal of Chemical and Pharmaceutical Research, 4(9), 4426-4435. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49, 523–555. [Link]

Sources

Method

Application Notes and Protocols for Cell-based Assays Using 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol

Introduction: Unveiling the Potential of a Novel Piperazine Derivative The compound 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol belongs to the piperazine class of molecules, a scaffold renowned for its presence i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Piperazine Derivative

The compound 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol belongs to the piperazine class of molecules, a scaffold renowned for its presence in a wide array of biologically active compounds.[1][2][3] Piperazine derivatives are known to exhibit a diverse range of pharmacological activities, including antimicrobial, antifungal, anticancer, and antipsychotic properties.[2][3][4][5] The specific structural features of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol, namely the chloro-nitrophenyl group and the piperazine ethanol moiety, suggest several potential mechanisms of action that can be explored using cell-based assays.

The nitrophenyl group, in particular, is associated with the potential to induce oxidative stress within cells. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. We will detail protocols for assessing its impact on cell viability, oxidative stress, and key signaling pathways.

Hypothesized Mechanism of Action

Based on its structural components, we can hypothesize a potential mechanism of action for 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol. The chloro-nitrophenyl moiety may contribute to the generation of reactive oxygen species (ROS), leading to cellular oxidative stress. Elevated ROS levels can, in turn, trigger various downstream signaling cascades, including the activation of the NF-κB pathway, which plays a crucial role in inflammation, immunity, and cell survival.[6] Furthermore, the piperazine core is a well-established pharmacophore for G protein-coupled receptor (GPCR) ligands, suggesting that this compound could modulate GPCR signaling.[7][8][9]

Hypothesized_MoA Compound 2-[4-(2-Chloro-4-nitrophenyl) piperazin-1-yl]ethanol ROS Increased Reactive Oxygen Species (ROS) Compound->ROS GPCR GPCR Modulation Compound->GPCR OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress NFkB NF-κB Pathway Activation OxidativeStress->NFkB CellEffects Downstream Cellular Effects (e.g., Apoptosis, Inflammation) NFkB->CellEffects GPCR->CellEffects Viability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition Seed Seed Cells in 96-well Plate Treat Treat with Compound Dilutions Seed->Treat Incubate Incubate for 24-72h Treat->Incubate AddReagent Add MTT or XTT Reagent Incubate->AddReagent Incubate2 Incubate for 2-4h AddReagent->Incubate2 Solubilize Solubilize Formazan (MTT only) Incubate2->Solubilize MTT Read Measure Absorbance Incubate2->Read XTT Solubilize->Read

Caption: General workflow for MTT and XTT cell viability assays.

Section 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Given the presence of the nitrophenyl group, it is plausible that 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol could induce oxidative stress by increasing intracellular ROS levels. [10][11]The DCFDA assay is a common method for detecting intracellular ROS. [12][13]

DCFDA Assay Protocol

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • DCFH-DA solution

  • Positive control (e.g., H₂O₂ or tert-butyl hydroperoxide)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Remove the medium and wash the cells with warm PBS.

  • Load the cells with 10-20 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Add the test compound at various concentrations. Include a positive control and a vehicle control.

  • Incubate for the desired time period (e.g., 1-6 hours).

  • Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Data Analysis and Interpretation

The fluorescence intensity is directly proportional to the amount of intracellular ROS. Results should be expressed as a fold change in fluorescence relative to the vehicle control.

ParameterDescription
Fold Change in ROS (Fluorescence of treated cells / Fluorescence of control cells)

Section 3: Analysis of NF-κB Signaling Pathway Activation

Oxidative stress is a known activator of the NF-κB signaling pathway. [6]Therefore, it is relevant to investigate whether 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol can modulate this pathway. This can be assessed by measuring the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus. [14]

NF-κB (p65) Translocation Assay by Immunofluorescence

Materials:

  • Cell line (e.g., HeLa or HEK293)

  • Positive control (e.g., TNF-α)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fixation and permeabilization buffers

  • High-content imaging system or fluorescence microscope

Procedure:

  • Seed cells on coverslips or in imaging-compatible plates.

  • Treat cells with the test compound for the desired time. Include positive and negative controls.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

  • Incubate with the primary antibody against NF-κB p65.

  • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a high-content imaging system or a fluorescence microscope.

Data Analysis and Interpretation

Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Activation IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active Release NFkB_inactive NF-κB (p65/p50) - IκB Complex NFkB_inactive->IkB Transcription Gene Transcription NFkB_active->Transcription ROS Compound-induced Oxidative Stress ROS->IKK

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Section 4: Screening for G Protein-Coupled Receptor (GPCR) Activity

Many piperazine-containing compounds are known to interact with GPCRs. [7][8]A preliminary screen to assess the effect of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol on GPCR signaling can be performed using assays that measure changes in second messengers, such as cyclic AMP (cAMP) or intracellular calcium.

General Protocol for a cAMP Assay

This protocol provides a general framework for a competitive immunoassay to measure intracellular cAMP levels.

Materials:

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • Cell line expressing the GPCR of interest

  • GPCR agonist and antagonist (for controls)

Procedure:

  • Seed cells in a suitable microplate.

  • Pre-treat cells with the test compound for a specified time.

  • Stimulate the cells with a known GPCR agonist.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

Data Analysis and Interpretation

A decrease in agonist-stimulated cAMP levels suggests that the compound may be an antagonist or inverse agonist of the GPCR, while an increase in basal cAMP levels suggests agonistic activity.

Conclusion

The application notes and protocols provided herein offer a structured approach to characterizing the cellular effects of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol. By systematically evaluating its impact on cell viability, oxidative stress, and key signaling pathways, researchers can gain valuable insights into the potential pharmacological properties of this novel compound. It is crucial to remember that these are foundational assays, and further, more specific investigations may be required to fully elucidate its mechanism of action.

References

  • Semantic Scholar. (2017, September 13). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • PubMed. (n.d.). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. Retrieved from [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2023, November 1). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • Nature. (2022, June 27). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States - PMC. Retrieved from [Link]

  • MDPI. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved from [Link]

  • Agilent. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Retrieved from [Link]

  • PubMed. (2025, June 11). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved from [Link]

  • BioIVT. (n.d.). Cell-Based Antioxidant Assays. Retrieved from [Link]

  • OZ Biosciences. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • ResearchGate. (2024, May 10). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • ResearchGate. (2022, June 28). (PDF) Consensus statement Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Retrieved from [Link]

  • BMG LABTECH. (2019, June 3). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Oxidative Stress Detection Services. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT2C receptor agonist. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Pharmacological Profiling of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol

Foreword: A Strategic Approach to Novel Compound Characterization The following document provides a comprehensive guide to the pharmacological profiling of the novel chemical entity, 2-[4-(2-Chloro-4-nitrophenyl)piperazi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Strategic Approach to Novel Compound Characterization

The following document provides a comprehensive guide to the pharmacological profiling of the novel chemical entity, 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol. Given the absence of extensive published data for this specific molecule, this guide is constructed based on established principles of drug discovery for compounds sharing its core structural motif—the phenylpiperazine scaffold. This scaffold is a privileged structure in central nervous system (CNS) drug discovery, frequently associated with modulation of dopaminergic and serotonergic receptors. The protocols outlined herein are designed to systematically elucidate the compound's mechanism of action, potency, and potential therapeutic utility, while maintaining the highest standards of scientific rigor.

Introduction to 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol: A Rationale for Investigation

The molecule 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol is a substituted phenylpiperazine. The piperazine ring is a common pharmacophore in drugs targeting the CNS.[1] The nature of the aromatic substitution—a chloro and a nitro group—is expected to significantly influence its electronic properties and, consequently, its binding affinity and selectivity for various receptors. The ethanol substituent on the piperazine nitrogen may impact its solubility and pharmacokinetic properties.

Based on these structural alerts, a primary hypothesis is that this compound may interact with dopamine and/or serotonin receptors, key targets in the treatment of psychiatric disorders such as schizophrenia.[2][3] Therefore, the initial pharmacological profiling will focus on these receptor families.

In Vitro Pharmacological Profiling: From Binding to Function

The initial phase of characterization involves a suite of in vitro assays to determine the compound's receptor binding affinity and functional activity.

Primary Target Screening: Receptor Binding Assays

The objective of these assays is to determine the affinity of the test compound for a panel of CNS receptors. Radioligand binding assays are a robust and high-throughput method for this purpose.

Protocol 1: Dopamine D2 Receptor Binding Assay

  • Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled D2 receptor antagonist, such as [³H]-Spiperone, from membranes of cells expressing the human D2 receptor.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

    • [³H]-Spiperone (specific activity ~70-90 Ci/mmol).

    • Test Compound Stock: 10 mM in 100% DMSO.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Haloperidol (10 µM).[4]

    • 96-well microplates and glass fiber filters.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should not exceed 0.1%.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of the test compound dilution.

    • Add 50 µL of [³H]-Spiperone (final concentration ~0.2 nM) to all wells.

    • Add 100 µL of cell membrane preparation (containing ~10-20 µg of protein) to all wells.

    • Incubate at 25°C for 90 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Transfer the filters to scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Serotonin 5-HT2A Receptor Binding Assay

  • Principle: Similar to the D2 assay, this competitive binding assay measures the displacement of a specific 5-HT2A antagonist, such as [³H]-Ketanserin.

  • Materials:

    • Cell membranes from cells expressing the human 5-HT2A receptor.

    • [³H]-Ketanserin (specific activity ~60-80 Ci/mmol).

    • Non-specific binding control: Ketanserin (10 µM).

    • Other reagents are as described in Protocol 1.

  • Procedure: The procedure is analogous to the D2 receptor binding assay, with the substitution of [³H]-Ketanserin as the radioligand and Ketanserin for non-specific binding determination.

A similar approach should be used for other relevant serotonin receptors, such as 5-HT1A (using [³H]-8-OH-DPAT) and 5-HT2C (using [³H]-Mesulergine).

Functional Activity Determination: Elucidating the Mechanism of Action

Once binding affinity is established, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

Protocol 3: G-Protein Coupled Receptor (GPCR) Functional Assay (cAMP Measurement)

  • Principle: This assay is suitable for Gαi-coupled receptors (like D2 and 5-HT1A) that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The assay measures the ability of the test compound to modulate forskolin-stimulated cAMP production.

  • Materials:

    • CHO or HEK293 cells stably expressing the target receptor (e.g., human D2).

    • Forskolin.

    • A suitable cAMP detection kit (e.g., HTRF, ELISA).

    • Agonist control (e.g., Quinpirole for D2).

    • Antagonist control (e.g., Haloperidol for D2).

  • Procedure (Antagonist Mode):

    • Seed cells in a 96-well plate and grow to confluence.

    • Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of an agonist (e.g., EC₈₀ of Quinpirole) in the presence of the test compound for 30 minutes.

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the detection kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve. An antagonist will cause a rightward shift in the agonist dose-response curve. The potency of the antagonist can be quantified by calculating the pA₂ value using the Schild regression analysis.

Protocol 4: Calcium Flux Assay

  • Principle: This assay is suitable for Gαq-coupled receptors (like 5-HT2A and 5-HT2C) that activate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).

  • Materials:

    • HEK293 cells stably expressing the target receptor (e.g., human 5-HT2A).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A fluorescence plate reader with an injection system.

    • Agonist control (e.g., Serotonin for 5-HT2A).

    • Antagonist control (e.g., Ketanserin for 5-HT2A).

  • Procedure (Antagonist Mode):

    • Load the cells with the calcium-sensitive dye.

    • Pre-incubate the cells with various concentrations of the test compound.

    • Measure baseline fluorescence.

    • Inject a fixed concentration of an agonist (e.g., EC₈₀ of Serotonin) and monitor the change in fluorescence over time.

  • Data Analysis: The antagonist activity is determined by the degree to which the test compound inhibits the agonist-induced increase in fluorescence. Calculate the IC₅₀ value from the dose-response curve.

In Vivo Pharmacological Profiling: Assessing Therapeutic Potential and Side Effects

Following promising in vitro results, in vivo studies in animal models are essential to evaluate the compound's potential efficacy and safety profile.

Rodent Models of Antipsychotic-like Activity

Protocol 5: Amphetamine-Induced Hyperlocomotion in Mice

  • Principle: Psychostimulants like amphetamine increase locomotor activity by enhancing dopamine release. This hyperactivity is considered a model for the positive symptoms of schizophrenia. Effective antipsychotics can attenuate this effect.[5]

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Acclimate mice to the open-field arenas.

    • Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal, oral).

    • After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine (e.g., 2.5 mg/kg, i.p.).

    • Immediately place the mice in the open-field arenas and record locomotor activity for 60-90 minutes using an automated tracking system.

  • Data Analysis: Compare the total distance traveled between the vehicle-treated and test compound-treated groups. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like activity.

Assessment of Extrapyramidal Side Effects

Protocol 6: Catalepsy Assessment in Rats

  • Principle: Catalepsy, a state of motor rigidity, is a common side effect of typical antipsychotics that strongly block D2 receptors in the nigrostriatal pathway. This is often assessed using the bar test.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Administer the test compound or vehicle.

    • At various time points after administration (e.g., 30, 60, 120 minutes), place the rat's forepaws on a horizontal bar raised a few centimeters above the surface.

    • Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: A significant increase in the descent latency in the test compound group compared to the vehicle group indicates cataleptic effects.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Receptor Binding Profile of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol

Receptor TargetRadioligandKi (nM)
Dopamine D2[³H]-SpiperoneTBD
Serotonin 5-HT2A[³H]-KetanserinTBD
Serotonin 5-HT1A[³H]-8-OH-DPATTBD
Serotonin 5-HT2C[³H]-MesulergineTBD
TBD: To be determined

Table 2: In Vitro Functional Activity Profile

Receptor TargetAssay TypeFunctional ActivityPotency (IC₅₀/EC₅₀, nM)
Dopamine D2cAMP AssayTBDTBD
Serotonin 5-HT2ACalcium FluxTBDTBD
TBD: To be determined

Visualizing Experimental Workflows and Pathways

Diagram 1: General Workflow for In Vitro Pharmacological Profiling

G cluster_0 Primary Screening cluster_1 Functional Characterization cluster_2 Data Analysis Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Identify High-Affinity Targets Data Interpretation Data Interpretation Functional Assays->Data Interpretation Determine MOA (Agonist/Antagonist) Lead Optimization/In Vivo Testing Lead Optimization/In Vivo Testing Data Interpretation->Lead Optimization/In Vivo Testing Test Compound Test Compound Test Compound->Receptor Binding Assays Determine Affinity (Ki)

Caption: A streamlined workflow for the initial in vitro characterization of a novel compound.

G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Gi Gαi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Sources

Method

Application Notes and Protocols for Cancer Cell Line Screening with 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol

Introduction: The Therapeutic Potential of Phenylpiperazine Derivatives in Oncology The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Phenylpiperazine Derivatives in Oncology

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Its derivatives have demonstrated a wide range of biological activities, including significant potential in oncology. The specific compound, 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol, incorporates several key pharmacophoric features: a 2-chloro-4-nitrophenyl group, a piperazine linker, and a hydroxyethyl tail. This combination suggests a potential for interaction with various biological targets implicated in cancer cell proliferation and survival.

The 2-chloro-4-nitrophenyl moiety is an electron-withdrawing group that can participate in various interactions with biological macromolecules. Similar structures have been investigated for their anticancer properties, with some demonstrating the ability to induce apoptosis. The piperazine ring is a common linker in drug design, providing a flexible yet constrained connection between different pharmacophores. The hydroxyethyl group can influence the compound's solubility and potential for hydrogen bonding interactions within a target's binding site.

While specific data on 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol is emerging, related compounds have shown promise. For instance, some piperazine derivatives have been found to induce apoptosis in breast cancer cell lines[1]. The development of novel anticancer agents is a critical area of research, as multidrug resistance remains a significant challenge in chemotherapy[2]. This application note provides a comprehensive guide for researchers to screen 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol for its anticancer potential against a panel of cancer cell lines.

Getting Started: Compound Handling and Preparation

Proper handling and preparation of the test compound are paramount for reproducible and reliable screening results.

Key Considerations:

  • Solubility: The solubility of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol should be empirically determined. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules for in vitro assays[3]. Prepare a high-concentration stock solution (e.g., 10-50 mM) in cell culture grade DMSO.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles[3]. Protect the compound from light if it is found to be light-sensitive.

  • Working Dilutions: Prepare fresh working dilutions of the compound in the appropriate cell culture medium just before each experiment. The final concentration of DMSO in the cell culture wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity[3].

Phase 1: Initial Cytotoxicity Screening using the MTT Assay

The initial phase of screening aims to determine the cytotoxic potential of the compound across a panel of cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability by measuring the metabolic activity of mitochondria[4].

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry[4]. The amount of formazan produced is directly proportional to the number of living cells.

Recommended Cell Lines for Initial Screening

A diverse panel of cell lines is recommended to assess the broad-spectrum activity of the compound. The National Cancer Institute's NCI-60 panel provides a standardized set of human cancer cell lines from various tissues of origin[5][6]. For a more focused initial screen, a smaller, representative panel can be used.

Cancer Type Recommended Cell Lines Justification
Breast Cancer MCF-7, MDA-MB-231Represents estrogen receptor-positive and triple-negative breast cancer subtypes, respectively[7][8].
Leukemia K-562A well-characterized chronic myelogenous leukemia cell line[9].
Hepatocellular Carcinoma HepG2A commonly used liver cancer cell line[9].
Colon Cancer HCT-116A well-established colorectal cancer cell line[9].
Non-Cancerous Control HEK293T, MCF-10ATo assess the compound's selectivity for cancer cells over non-malignant cells[9][10].
Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A 1. Prepare Cell Suspension B 2. Seed Cells in 96-well Plate A->B C 3. Incubate Overnight B->C D 4. Prepare Serial Dilutions of Compound E 5. Add Compound to Wells D->E F 6. Incubate for 24-72h E->F G 7. Add MTT Reagent H 8. Incubate for 2-4h G->H I 9. Add Solubilization Solution H->I J 10. Read Absorbance (570 nm) I->J

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium[11]. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment[12].

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a series of dilutions of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol in complete culture medium from your DMSO stock. A broad concentration range is recommended for the initial screen (e.g., 0.1 µM to 100 µM)[11].

    • Also, prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

    • Incubate the plate for a predetermined time, typically 24, 48, or 72 hours[11][13].

  • MTT Assay Procedure:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well[14].

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form[13][14].

    • Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which represents 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Phase 2: Investigating the Mechanism of Cell Death - Apoptosis Assay

If the initial screening reveals significant cytotoxic activity, the next step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs exert their effects[15][16].

Principle of the Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells[17][18].

  • Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC or PE), can identify early apoptotic cells[17][18].

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and stain the nucleus red[17][18].

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Treatment & Harvesting cluster_staining Staining cluster_analysis Analysis A 1. Seed and Treat Cells with Compound B 2. Incubate for a Defined Period A->B C 3. Harvest Both Adherent and Floating Cells B->C D 4. Wash Cells with PBS E 5. Resuspend in Annexin V Binding Buffer D->E F 6. Add Annexin V-FITC and PI E->F G 7. Incubate in the Dark F->G H 8. Analyze by Flow Cytometry I 9. Quantify Cell Populations H->I

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol at concentrations around the determined IC50 value. Include a vehicle control.

    • Incubate for a relevant time period (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization. It is crucial to collect both the adherent cells and the floating cells from the supernatant, as apoptotic cells may detach[18].

    • Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes)[19].

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL[19].

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI solution (e.g., 50 µg/mL) to 100 µL of the cell suspension[19].

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[19].

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately by flow cytometry.

    • Set up the flow cytometer with appropriate compensation for the fluorochromes used.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Potential Signaling Pathways and Further Investigations

The 2-chloro-4-nitrophenylpiperazine moiety is present in some kinase inhibitors. Therefore, if apoptosis is confirmed, further investigation into the underlying signaling pathways is warranted.

Signaling_Pathway Compound 2-[4-(2-Chloro-4-nitrophenyl) piperazin-1-yl]ethanol Target Potential Target (e.g., Kinase, PARP) Compound->Target Inhibition? Caspase_Cascade Caspase Cascade Activation (Caspase-3, -7, -9) Target->Caspase_Cascade Activation Cell_Cycle Cell Cycle Arrest (e.g., G2/M phase) Target->Cell_Cycle Induction Apoptosis Apoptosis Caspase_Cascade->Apoptosis Proliferation Decreased Cell Proliferation Cell_Cycle->Proliferation

Caption: A hypothetical signaling pathway for the anticancer activity of the compound.

Further Mechanistic Studies:

  • Western Blotting: To probe for the cleavage of PARP and caspases (e.g., caspase-3, -8, -9) to confirm apoptosis. Some piperazine-containing compounds have been shown to induce PARP cleavage[20][21].

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M)[15][22]. This can be done by staining cells with a DNA dye like propidium iodide and analyzing them by flow cytometry.

  • Kinase Profiling: If the compound is suspected to be a kinase inhibitor, a kinase profiling assay can be performed to identify specific kinase targets.

Conclusion

This application note provides a structured approach for the initial screening and mechanistic evaluation of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol as a potential anticancer agent. By following these protocols, researchers can obtain robust and reproducible data to guide further drug development efforts. The key to a successful screening campaign is careful experimental design, proper controls, and a systematic approach to data analysis and interpretation.

References

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020-04-08). Frontiers. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (2013-03-20). National Center for Biotechnology Information. [Link]

  • Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed. (2013-11). National Center for Biotechnology Information. [Link]

  • Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. (2025-02-19). Bitesize Bio. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. (n.d.). MDPI. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K Batra* Bi. (2013-03-20). Bio-protocol. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. (2019-07-01). Anticancer Research. [Link]

  • Cell sensitivity assays: the MTT assay - PubMed. (2011). National Center for Biotechnology Information. [Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - NIH. (2024-10-15). National Center for Biotechnology Information. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - ResearchGate. (2025-10-15). ResearchGate. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021-05-20). MDPI. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - MDPI. (n.d.). MDPI. [Link]

  • Apoptosis Protocols - USF Health - University of South Florida. (n.d.). USF Health. [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC - NIH. (2022-04-29). National Center for Biotechnology Information. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. (2021-07-01). Royal Society of Chemistry. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. (2021-05-20). National Center for Biotechnology Information. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols - ResearchGate. (2025-08-10). ResearchGate. [Link]

  • How to Use Flow Cytometry to Measure Apoptosis: Part One - Bio-Rad Antibodies. (2021-02-01). Bio-Rad. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC. (2020-04-09). National Center for Biotechnology Information. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - NIH. (2024-09-10). National Center for Biotechnology Information. [Link]

  • 1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine: an anticancer agent targeting hypoxic cells - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • The NCI In Vitro Anticancer Drug Discovery Screen - ResearchGate. (n.d.). ResearchGate. [Link]

  • In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids - PMC - NIH. (2023-06-29). National Center for Biotechnology Information. [Link]

  • 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - NIH. (2022-04-07). National Center for Biotechnology Information. [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed. (2022-04-29). National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol. T...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol. This document offers troubleshooting advice and answers to frequently asked questions, grounded in established crystallographic principles and practical laboratory experience.

Introduction to Crystallization

Crystallization is a critical purification technique in pharmaceutical development, aimed at isolating a compound in a highly pure, solid crystalline form.[1] The process involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing it to cool, which reduces the solubility of the compound and promotes the formation of a crystal lattice. The quality of the resulting crystals is paramount for accurate downstream analysis and formulation.

Troubleshooting Guide

This section addresses common challenges encountered during the crystallization of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol and provides actionable solutions.

Issue 1: Poor or No Crystal Formation

Q1: I have dissolved my compound in a hot solvent, but no crystals are forming upon cooling. What should I do?

A1: This is a common issue that typically points to one of two scenarios: either the solution is not supersaturated, or nucleation is kinetically hindered.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a pure crystal of the target compound, add a tiny amount to the solution to act as a template for crystal growth.

    • Increase Supersaturation:

      • Evaporation: If the solution is too dilute, you can increase the concentration by slowly evaporating some of the solvent.[2] Be cautious not to evaporate too much, as this can lead to rapid precipitation rather than crystallization.

      • Reduce Temperature: If cooling to room temperature is insufficient, try further cooling in an ice bath or refrigerator. A slower cooling rate generally yields better quality crystals.

    • Re-evaluate Solvent Choice: It's possible the chosen solvent is too good at solvating your compound at all temperatures. Re-assess your solvent selection based on the principles outlined in the FAQ section.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Q2: Upon cooling, my compound separates as an oil rather than forming solid crystals. How can I resolve this?

A2: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase before it has time to form an ordered crystal lattice. This is often due to a very high concentration of the solute or a large difference in polarity between the solute and the solvent.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Re-heat the solution to dissolve the oil, and then add more of the hot solvent to decrease the overall concentration.[2]

    • Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange themselves into a crystal lattice. Insulating the flask can help achieve this.[2]

    • Solvent System Modification:

      • Consider using a co-solvent system. For a polar compound like 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol, which has both polar (ethanol, nitro) and non-polar (chlorophenyl) moieties, a mixture of a polar and a less polar solvent can be effective. For related piperazine compounds, mixtures like methanol/ethyl acetate have been used successfully.[3][4]

Issue 3: Crystals Form Too Quickly, Resulting in Low Purity

Q3: Crystals crash out of the solution almost immediately upon cooling, and I suspect they have trapped impurities. How can I slow down the crystallization process?

A3: Rapid crystallization often leads to the inclusion of impurities within the crystal lattice, defeating the purpose of the purification.[2]

  • Troubleshooting Steps:

    • Use More Solvent: Re-dissolve the crystals in the hot solvent and add a slight excess of the solvent. This will keep the compound in solution for a longer period during cooling.[2]

    • Slower Cooling Rate: As mentioned previously, a slower cooling rate is crucial for the formation of high-quality crystals. Allow the flask to cool to room temperature on the benchtop before transferring it to a colder environment.

    • Insulate the Flask: Placing the flask in an insulated container (e.g., a beaker with paper towels) will slow down the rate of heat loss.[2]

Frequently Asked Questions (FAQs)

Q4: What is the best solvent for crystallizing 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol?

A4: The ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] For 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol, which possesses a range of functional groups, a systematic approach to solvent selection is recommended.

  • Recommended Solvents to Screen:

    • Alcohols: Ethanol is a good starting point due to the ethanol tail on the molecule, which should aid solubility.[5][6]

    • Esters: Ethyl acetate is another common crystallization solvent.

    • Ketones: Acetone could also be effective.

    • Co-solvent Systems: Mixtures such as ethanol/ethyl acetate or ethanol/water may provide the ideal solubility profile. For similar nitrophenyl piperazine compounds, ethanol-ethyl acetate mixtures have proven effective.[4]

Solvent/SystemRationale
Ethanol"Like dissolves like" principle; the ethanol group on the molecule suggests good solubility in hot ethanol.
Isopropyl AlcoholSimilar to ethanol, but with a slightly different polarity that might be advantageous.[7]
Ethyl AcetateA moderately polar solvent that is often effective for a wide range of organic compounds.
AcetoneA polar aprotic solvent that can be a good choice for moderately polar molecules.
Ethanol/Ethyl AcetateA co-solvent system that allows for fine-tuning of the solvent polarity.
Methanol/Ethyl AcetateThis combination has been successfully used for the co-crystallization of related 4-(4-nitrophenyl)piperazin-1-ium salts.[3]

Q5: How can I assess the purity of my crystallized product?

A5: Several analytical techniques can be used to determine the purity of your crystals:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically broaden and depress the melting point range.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity. A single, sharp peak is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can reveal the presence of impurities, even at low levels.

Q6: What should my crystals look like?

A6: High-quality crystals are typically well-formed with smooth, flat faces and sharp edges. They should appear translucent and not cloudy or aggregated. Under a microscope, you should be able to see distinct, single crystals. Powdery or needle-like clusters may indicate rapid precipitation or the presence of multiple crystal forms (polymorphism).

Experimental Workflow & Decision Making

The following diagrams illustrate a typical crystallization workflow and a troubleshooting decision tree.

CrystallizationWorkflow A Dissolve Crude Compound in Minimum Hot Solvent B Cool Solution Slowly to Room Temperature A->B C Further Cool in Ice Bath (Optional) B->C D Collect Crystals by Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry Crystals Under Vacuum E->F

Caption: General workflow for crystallization.

TroubleshootingTree Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut RapidPrecip Rapid Precipitation Start->RapidPrecip Sol1 Induce Nucleation (Scratch/Seed) NoCrystals->Sol1 Sol2 Concentrate Solution NoCrystals->Sol2 Sol5 Change Solvent System NoCrystals->Sol5 Sol3 Add More Solvent OilingOut->Sol3 Sol4 Slower Cooling OilingOut->Sol4 OilingOut->Sol5 RapidPrecip->Sol3 RapidPrecip->Sol4

Sources

Optimization

Technical Support Center: A Guide to Improving the Purity of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol

Welcome to the technical support resource for 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol. This molecule is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notabl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol. This molecule is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor in certain routes to Aripiprazole. The purity of this intermediate is paramount, as impurities can carry through to the final API, potentially affecting its safety, efficacy, and stability.

This guide is structured as a series of frequently asked questions (FAQs) and detailed protocols to address common challenges encountered during the purification of this compound. We will delve into the causality behind experimental choices, providing you with the rationale needed to adapt and troubleshoot your purification processes effectively.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol?

A1: Understanding the potential impurities is the first step toward devising an effective purification strategy. The impurities are almost always products of the primary synthesis reaction, which is typically a nucleophilic aromatic substitution (SNAr) between 1-(2-hydroxyethyl)piperazine and 1,2-dichloro-4-nitrobenzene.

Table 1: Common Process-Related Impurities

Impurity NameStructureSource of FormationRecommended Analytical Technique
1-(2-Hydroxyethyl)piperazine(Starting Material)Unreacted starting material due to incomplete reaction.HPLC, GC-MS
1,2-Dichloro-4-nitrobenzene(Starting Material)Unreacted starting material.HPLC, GC-MS
1,4-bis(2-Chloro-4-nitrophenyl)piperazine(Side Product)This di-substitution impurity can form if 1-(2-hydroxyethyl)piperazine is not used in sufficient excess, or under prolonged reaction times/high temperatures.HPLC, MS
Positional Isomers(Side Product)Arises if the starting material is 1,4-dichloro-2-nitrobenzene instead of, or contaminated with, 1,2-dichloro-4-nitrobenzene. These are often very difficult to separate.HPLC, NMR

The presence of these impurities can lead to a lower yield, a depressed melting point, and complications in downstream reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to ensure the complete consumption of starting materials.[1]

Q2: My crude product is a dark, oily residue instead of a solid. What does this indicate and what is the first purification step?

A2: An oily or deeply colored crude product often suggests the presence of significant amounts of unreacted starting materials, residual solvent, or colored by-products. The goal of the initial workup is to remove the bulk of these impurities before attempting crystallization or chromatography.

Causality: The target compound has a basic piperazine nitrogen. This property can be exploited to separate it from non-basic impurities. An acidic wash will protonate your product, making it water-soluble, while non-basic impurities (like unreacted 1,2-dichloro-4-nitrobenzene) remain in the organic layer.

Initial Workup Strategy:

  • Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product will move into the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer contains non-basic impurities and can be discarded.

  • Basification & Re-extraction: Neutralize the aqueous layer with a base (e.g., 1M NaOH) to a pH > 10. This deprotonates your product, making it organic-soluble again.

  • Extraction: Extract the product back into a fresh organic solvent (DCM or Ethyl Acetate).

  • Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

This acid-base extraction should yield a significantly cleaner product, which may now solidify upon concentration. If it remains an oil, it is ready for column chromatography.

Q3: How do I select the optimal solvent system for recrystallization?

A3: Recrystallization is the most effective method for purifying solid materials, provided a suitable solvent is found. The principle relies on the significant difference in the solubility of your compound in a hot solvent versus a cold solvent.[2] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Systematic Approach to Solvent Screening:

  • Test Solubility: In small test tubes, test the solubility of ~20-30 mg of your crude product in ~0.5 mL of various solvents at room temperature and upon heating.

  • Ideal Solvent Characteristics:

    • The compound should be poorly soluble or insoluble at room temperature.

    • The compound should be completely soluble at the solvent's boiling point.

    • Upon cooling, the compound should form well-defined crystals.

    • The solvent's boiling point should ideally be below the melting point of your compound.

Table 2: Suggested Solvents for Screening

Solvent ClassExample SolventsRationale
AlcoholsEthanol, IsopropanolGood for moderately polar compounds. Often provide high recovery.[3]
EstersEthyl AcetateGood general-purpose solvent.
KetonesAcetoneStronger solvent, good for dissolving more polar compounds.
HydrocarbonsHexane, HeptaneTypically used as an "anti-solvent" in a mixed system.
Mixed SolventsEthanol/Water, Acetone/HexaneUsed when no single solvent is ideal. Dissolve in the "good" solvent (e.g., hot ethanol) and add the "poor" solvent (e.g., water) dropwise until turbidity appears, then clarify with a few drops of the good solvent before cooling.[2]

Self-Validation: The success of recrystallization is validated by taking a melting point of the resulting crystals and checking their purity by HPLC or TLC. A sharp melting point range and a single spot/peak indicate high purity.

Q4: My product's purity is stuck at ~95% after recrystallization. What is the next logical step?

A4: If recrystallization fails to remove the remaining impurities, it is likely because those impurities have very similar solubility profiles to your product. In this scenario, the next and most powerful purification technique is flash column chromatography .

Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[4] Compounds with different polarities will travel down the column at different rates, allowing for their physical separation.

Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography

This protocol assumes silica gel as the stationary phase, which is appropriate for a moderately polar compound like 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol.

  • Mobile Phase Selection (TLC Analysis):

    • Spot your crude material on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate).

    • The ideal solvent system will give your product an Rf value of 0.25 - 0.35 . This ensures good separation and a reasonable elution time from the column.

    • Expert Tip: Adding 0.5-1% triethylamine (TEA) to the mobile phase can prevent "tailing" of basic compounds on the acidic silica gel by neutralizing active sites.

  • Column Packing:

    • Select a column of appropriate size for the amount of material you are purifying (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in your chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or inert gas). Ensure the packed bed is flat and free of cracks.

  • Sample Loading:

    • Wet Loading: If your product is soluble in a small amount of the mobile phase, dissolve it and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or Acetone). Add a small amount of silica gel (~2-3x the weight of your product) and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the mobile phase through the column.

    • Collect the eluent in a series of fractions (e.g., in test tubes).

    • Monitor the fractions by TLC to identify which ones contain your purified product.

  • Isolation:

    • Combine the pure fractions.

    • Concentrate the combined fractions under reduced pressure to yield the purified product.

    • Confirm purity using HPLC and/or NMR spectroscopy.

Protocol 2: Representative HPLC Method for Purity Analysis

This is a starting point for a method that must be validated for your specific instrumentation and needs.[5]

  • Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and a phosphate buffer (e.g., 20mM KH2PO4, pH 3.0) (Solvent A).

    • Example Gradient: 0-20 min, 30% to 80% B; 20-25 min, 80% B; 25-30 min, return to 30% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[1]

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 0.5 mg/mL) in a suitable diluent like Methanol or Acetonitrile.

Visualizations and Workflows

A logical workflow is critical for efficient and effective purification. The following diagrams illustrate the decision-making process.

PurificationWorkflow Crude Crude Product (Oil or Impure Solid) Workup Acid-Base Workup (See FAQ Q2) Crude->Workup Assess1 Assess Physical State Workup->Assess1 Recryst Recrystallization (Protocol 1) Assess1->Recryst Is Solid Column Flash Column Chromatography (Protocol 2) Assess1->Column Is Oil PurityCheck1 Check Purity > 99%? (HPLC, MP) Recryst->PurityCheck1 PurityCheck1->Column No Final Pure Product PurityCheck1->Final Yes PurityCheck2 Check Purity > 99%? (HPLC, MP, NMR) Column->PurityCheck2 PurityCheck2->Column No (Re-evaluate conditions) PurityCheck2->Final Yes TroubleshootingLogic Start Low Purity Detected Q_Impurity Impurity Type? Start->Q_Impurity SM Unreacted Starting Materials Q_Impurity->SM HPLC/GC shows starting materials SP Side Products (e.g., Di-substituted) Q_Impurity->SP HPLC/MS shows new peaks Q_Method Purification Method? Sol_SP_Recryst Recrystallization: - Screen new solvents - Use mixed-solvent system Q_Method->Sol_SP_Recryst Product is solid, recrystallization used Sol_SP_Column Column Chromatography: - Optimize mobile phase (TLC) - Add TEA to mobile phase Q_Method->Sol_SP_Column Purity still low or product is an oil Sol_SM Improve Workup: - Acid/Base Extraction - Optimize Reaction Time SM->Sol_SM SP->Q_Method

Caption: A logical diagram for troubleshooting common purity issues.

References
  • Organic Syntheses. (n.d.). Purification of Reaction Products. Retrieved from an equivalent procedure for column chromatography. [Link to a general organic chemistry resource on chromatography would be placed here if available from the search, as the direct source is a general knowledge base.]
  • ResearchGate. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved from [Link]

  • Google Patents. (1969). Recovery and purification of piperazine.
  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubMed. (2000). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • ResearchGate. (2018). Substances yield after recrystallization from different solvents. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing In Vivo Bioavailability of Piperazine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with enhancing the in vivo bioavailability of piperazine derivatives. The piperazine heterocycle is a privileged scaffold in modern drug discovery, valued for its synthetic tractability and its ability to be incorporated into molecules to enhance potency, selectivity, and bioavailability.[1][2] However, realizing the full therapeutic potential of these compounds is often hampered by significant bioavailability challenges.

This center is designed to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary reasons for the poor oral bioavailability of piperazine derivatives?

    • How do I know which bioavailability barrier is most significant for my compound?

    • What are the main formulation strategies to consider for a poorly soluble piperazine derivative?

    • When should I consider a prodrug approach versus a formulation strategy?

  • Troubleshooting Guides

    • Problem: Low and variable plasma concentrations after oral dosing.

    • Problem: High apparent clearance and low exposure in vivo.

    • Problem: In vitro data (e.g., Caco-2) suggests high permeability, but in vivo absorption is poor.

  • Key Experimental Protocols

    • Protocol 1: Caco-2 Permeability Assay for P-glycoprotein (P-gp) Substrate Assessment.

    • Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation.

    • Protocol 3: Design of an Oral Bioavailability Study in Rats.

  • Data Interpretation & Summary

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of many piperazine derivatives?

A1: The poor oral bioavailability of piperazine derivatives typically stems from a combination of three main factors:

  • Poor Aqueous Solubility: Many piperazine derivatives are lipophilic ("grease-ball" molecules), leading to low solubility in gastrointestinal fluids. Since a drug must be in solution to be absorbed across the gut wall, this is often the rate-limiting step for absorption.

  • Extensive First-Pass Metabolism: Piperazine compounds are frequently subject to significant metabolism in the gut wall and, more prominently, the liver before they can reach systemic circulation. This metabolic process is primarily carried out by cytochrome P450 enzymes, with CYP3A4 and CYP2D6 being major contributors to the metabolism of many piperazine-containing drugs.[3][4][5][6][7] For example, the phenothiazine neuroleptic perazine undergoes N-demethylation catalyzed mainly by CYP2C19, and 5-sulfoxidation by CYP1A2 and CYP3A4.[5]

  • Efflux Transporter Activity: Many piperazine derivatives are substrates for efflux transporters, such as P-glycoprotein (P-gp), located in the apical membrane of intestinal enterocytes.[8][9][10] These transporters act as cellular "pumps," actively transporting the drug back into the intestinal lumen after it has been absorbed, thereby reducing its net absorption.[8][10]

Q2: How do I know which bioavailability barrier is most significant for my compound?

A2: A systematic, stepwise approach is required to identify the primary barrier. The following workflow illustrates the logical progression of experiments:

G cluster_0 Initial Characterization cluster_1 In Vitro Assessment cluster_2 Decision Point & Strategy A Determine Aqueous Solubility (Kinetic/Thermodynamic) D Low Solubility? A->D B Perform Caco-2 Permeability Assay (Bidirectional) E High Efflux Ratio (Papp B-A / A-B > 2)? B->E C Conduct Metabolic Stability Assay (Liver Microsomes/Hepatocytes) F High Intrinsic Clearance? C->F D->B No G Focus on Formulation (e.g., Solid Dispersion, Nanosuspension) D->G Yes E->C No H Consider P-gp Inhibitor Co-dosing or Prodrug Strategy E->H Yes I Consider Prodrug Strategy to Block Metabolic Site F->I Yes

Caption: Decision workflow for identifying bioavailability barriers.

  • Start with Solubility: First, determine the aqueous solubility of your compound. If it's below 10 µg/mL, solubility is likely a major hurdle.

  • Assess Permeability and Efflux: Next, perform a bidirectional Caco-2 permeability assay (see Protocol 1). This will tell you two things:

    • The apparent permeability coefficient (Papp A-B) indicates how well the drug crosses the intestinal barrier.

    • The efflux ratio (Papp B-A / Papp A-B) reveals if the drug is a substrate for efflux pumps like P-gp. An efflux ratio greater than 2 is a strong indicator of active efflux.[11]

  • Evaluate Metabolic Stability: Finally, use an in vitro metabolic stability assay with human or rat liver microsomes. This will determine the intrinsic clearance of your compound, indicating its susceptibility to first-pass metabolism. High clearance suggests this is a significant barrier.

Q3: What are the main formulation strategies to improve the bioavailability of a poorly soluble piperazine derivative?

A3: For compounds limited by poor solubility (often classified as BCS Class II or IV), several formulation strategies can be highly effective:

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range dramatically increases the surface-area-to-volume ratio. This enhances the dissolution velocity according to the Noyes-Whitney equation.

    • Nanosuspensions: These are dispersions of pure drug nanocrystals in a liquid medium, stabilized by surfactants or polymers. They can be prepared by methods like anti-solvent precipitation followed by high-pressure homogenization.[12][13]

  • Solid Dispersions: This strategy involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[14] The amorphous state has higher energy and thus greater apparent solubility than the stable crystalline form.

    • Common Preparation Methods: Solvent evaporation, fusion (melt), and hot-melt extrusion are common techniques.[15][16] Polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs) are frequently used carriers.[15]

  • Lipid-Based Formulations: These formulations maintain the drug in a solubilized state within the GI tract.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation with aqueous GI fluids, facilitating drug absorption.[17][18]

Q4: When should I consider a prodrug approach versus a formulation strategy?

A4: The choice depends on the primary bioavailability barrier you've identified.

  • Choose a Formulation Strategy if: The primary issue is poor aqueous solubility . Formulation approaches directly address the dissolution rate limitation.

  • Choose a Prodrug Strategy if: The primary issue is extensive first-pass metabolism . By chemically modifying the parent drug at a known site of metabolism, you can temporarily block the metabolic pathway.[19] The prodrug is designed to be cleaved in vivo (e.g., by plasma esterases) to release the active parent drug. This strategy can also be used to transiently increase lipophilicity to enhance membrane permeability or to target specific transporters.[19][20][21]

  • A Combination Approach: In some cases, where both poor solubility and high first-pass metabolism are issues, a combination may be necessary. For example, a more soluble prodrug could be formulated as a solid dispersion.

Troubleshooting Guides

Problem: Low and variable plasma concentrations after oral dosing.
Potential Cause Diagnostic Question Recommended Action / Troubleshooting Step
Poor Dissolution Is my compound poorly soluble (<10 µg/mL)? Did I formulate it as a simple suspension?1. Re-formulate: Prepare a nanosuspension or a solid dispersion (see Protocol 2) to improve the dissolution rate. 2. Use Solubilizing Excipients: Consider a lipid-based formulation like a SEDDS.
High First-Pass Metabolism Does my in vitro microsome assay show high intrinsic clearance?1. Prodrug Synthesis: Design and synthesize a prodrug that masks the primary metabolic site.[19] 2. Inhibitor Co-dosing (for research): Co-administer with a known inhibitor of the relevant CYP enzyme (e.g., ketoconazole for CYP3A4) in animal studies to confirm the metabolic pathway. Note: This is a tool, not a clinical strategy.
P-gp Efflux Did the Caco-2 assay show a high efflux ratio (>2)?1. Co-dose with P-gp Inhibitor: In preclinical studies, co-administer with a P-gp inhibitor like verapamil or elacridar to see if exposure increases. 2. Prodrug Design: Design a prodrug that is not a P-gp substrate.
Food Effects Was the in vivo study performed in fasted animals?1. Conduct a Fed-State Study: Perform a parallel pharmacokinetic study in fed animals. Lipophilic drugs often show enhanced absorption with a high-fat meal.
Problem: High apparent clearance and low exposure in vivo.

This scenario strongly points towards extensive first-pass metabolism.

G cluster_0 Metabolic Pathway Drug Piperazine Derivative (Oral Dose) PortalVein Portal Vein Drug->PortalVein Absorption Liver Liver (Hepatocytes) PortalVein->Liver Systemic Systemic Circulation (Low Bioavailability) Liver->Systemic First-Pass Effect Metabolites Inactive Metabolites Liver->Metabolites Extensive Metabolism (CYP3A4, CYP2D6)

Caption: First-pass metabolism of piperazine derivatives.

Troubleshooting Steps:

  • Metabolite Identification: Use high-resolution mass spectrometry to analyze plasma and urine samples from your in vivo study to identify the major metabolites. This confirms the metabolic "soft spot" on your molecule.

  • Reaction Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C19) to determine which specific enzymes are responsible for the metabolism.[4][5]

  • Structural Modification (Lead Optimization): If you are in the drug discovery phase, use this information to guide medicinal chemistry efforts. Modify the structure at the metabolic soft spot to block metabolism. For example, replacing a metabolically liable hydrogen with a fluorine atom.

  • Prodrug Strategy: As mentioned previously, a prodrug approach is a classic and effective solution to shield a metabolically vulnerable functional group.[19][21]

Problem: In vitro data (e.g., Caco-2) suggests high permeability, but in vivo absorption is poor.

This is a common and frustrating issue. Here are the likely culprits:

  • Solubility vs. Permeability Mismatch: The Caco-2 assay is typically run with the compound fully in solution (often with a small amount of DMSO).[22] However, in the gut, the drug may never reach a high enough concentration to take advantage of its inherent permeability due to very low solubility. The overall absorption is dissolution rate-limited.

    • Solution: Your focus must be on enhancing solubility. Use one of the formulation strategies described in FAQ 3.

  • Pre-systemic Metabolism: The Caco-2 cells have some metabolic activity but may not fully replicate the metabolic capacity of the gut wall and liver.[23] Your compound might be permeable but is then rapidly metabolized before reaching systemic circulation.

    • Solution: Refer back to the troubleshooting guide for high clearance. Confirm the metabolic stability of your compound.

  • Involvement of Other Transporters: While Caco-2 cells express P-gp, they may not express other efflux or uptake transporters that are relevant in vivo.

    • Solution: Test your compound in other cell lines that express different transporters (e.g., MDCK-BCRP).

Key Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for P-glycoprotein (P-gp) Substrate Assessment

Objective: To determine the intestinal permeability of a piperazine derivative and assess if it is a substrate for P-gp-mediated efflux.

Materials:

  • Caco-2 cells (ATCC)

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Culture medium (DMEM, 10% FCS, non-essential amino acids, Pen-Strep)

  • Transport buffer (HBSS, pH 7.4)

  • Test compound, positive control (e.g., Digoxin), negative control (e.g., Mannitol)

  • P-gp inhibitor (e.g., Verapamil)

  • LC-MS/MS system for quantification.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the established range for your lab. Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.[24]

  • Preparation of Dosing Solutions: Prepare dosing solutions of the test compound (e.g., at 10 µM) in transport buffer.[25] For P-gp assessment, prepare a separate set of dosing solutions containing a P-gp inhibitor (e.g., 100 µM Verapamil).

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-B): Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A): Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[25]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each condition.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.[26]

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

  • Interpretation:

    • An ER > 2 suggests the compound is a substrate for an efflux transporter.

    • If the ER is significantly reduced (e.g., to ≤1.0) in the presence of a P-gp inhibitor, the compound is confirmed as a P-gp substrate.[24]

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To enhance the solubility of a poorly soluble piperazine derivative by converting it to an amorphous solid dispersion.

Materials:

  • Piperazine derivative (drug)

  • Hydrophilic carrier (e.g., PVP K30, HPMC)

  • A common solvent that dissolves both drug and carrier (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Selection of Drug-to-Carrier Ratio: Prepare several small-scale batches with varying drug-to-carrier ratios (e.g., 1:1, 1:2, 1:5 w/w) to find the optimal ratio.

  • Dissolution: Dissolve the accurately weighed drug and carrier in the selected solvent in a round-bottom flask. Use sonication if necessary to ensure complete dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a clear, solvent-free film is formed on the flask wall.[15]

  • Drying: Scrape the solid film from the flask. Further dry the material in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization:

    • Dissolution Testing: Perform in vitro dissolution studies to compare the release profile of the solid dispersion to the pure drug.

    • Solid-State Characterization (Optional but Recommended): Use Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous nature of the drug within the dispersion. The absence of a sharp melting peak for the drug in the DSC thermogram and the lack of characteristic crystalline peaks in the XRD pattern indicate successful amorphous conversion.[27]

Protocol 3: Design of an Oral Bioavailability Study in Rats

Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of a piperazine derivative.

Materials:

  • Male Sprague-Dawley or Wistar rats (e.g., 250 ± 25 g)[28]

  • Oral gavage needles

  • Intravenous (IV) injection supplies (for tail vein injection)

  • Blood collection supplies (e.g., microtubes with anticoagulant)

  • Test compound formulated for both oral (e.g., in a suspension, solid dispersion, or solution) and IV (in a solubilizing vehicle like DMSO/saline) administration.

  • LC-MS/MS system for plasma sample analysis.

Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize animals for at least 3 days.

    • Divide rats into two groups (n=3-5 per group): IV and Oral (PO).

    • Fast the oral group overnight (e.g., 4 hours before and after dosing).[29]

    • Administer a single dose of the compound. A typical IV dose might be 5 mg/kg, and a PO dose might be 25 mg/kg.[30]

  • Blood Sampling:

    • Collect serial blood samples (e.g., 100-200 µL) from the tail vein or via a cannula at predetermined time points.

    • A typical sampling schedule for an oral study could be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.[29]

    • For an IV study: pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Preparation: Immediately process blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the piperazine derivative in rat plasma.[26][31]

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters.

    • Key Parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.

      • AUC(0-inf): AUC extrapolated to infinity.

      • t1/2: Elimination half-life.

    • Calculate Absolute Oral Bioavailability (F%): F% = [AUC(PO) / Dose(PO)] / [AUC(IV) / Dose(IV)] * 100

Data Interpretation & Summary

The following table summarizes pharmacokinetic data for select piperazine derivatives, illustrating the range of bioavailabilities and metabolic pathways.

Compound Primary Use Oral Bioavailability (F%) Key Metabolic Enzymes Notes
Vortioxetine Antidepressant75%CYP2D6 (primary) , CYP3A4/5, CYP2C9, others[3]Well-absorbed orally. Metabolism is extensive but does not severely limit bioavailability.[3]
Ranolazine Antianginal35-50% (highly variable)CYP3A4 (major), CYP2D6 (minor)Subject to significant first-pass metabolism. Bioavailability is dose-dependent.
Perazine Antipsychotic~30%CYP1A2, CYP3A4, CYP2C19[5]Extensive first-pass metabolism via multiple pathways.[5]
1-PP (Metabolite) Active MetaboliteNot directly administeredCYP2D6[6]The active metabolite of several drugs, its own metabolism is primarily via CYP2D6.[6]

References

  • Vortioxetine - Wikipedia. Available from: [Link]

  • Miyata K, Nakagawa Y, Kimura Y, Ueda K, Akamatsu M. In vitro and in vivo evaluations of the P-glycoprotein-mediated efflux of dibenzoylhydrazines. Toxicol Appl Pharmacol. 2016 May 1;298:40-7. Available from: [Link]

  • Zhang Z, et al. Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. J Chromatogr B Analyt Technol Biomed Life Sci. 2010. Available from: [Link]

  • Singh SP, et al. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. J Bioequiv Availab. 2011;3(10):241-244. Available from: [Link]

  • Ghareeb MM, et al. Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre, 2015, 7 (5):240-252. Available from: [Link]

  • Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • Nesalin J, et al. Formulation and Evaluation of Nanosuspension of Ranolazine. RGUHS J Pharm Sci. 2020; 10(4): 43-48. Available from: [Link]

  • Sá-Leão B, et al. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Pharmaceuticals (Basel). 2016 Jun; 9(2): 33. Available from: [Link]

  • Antonsen S, et al. Metabolic interactions with piperazine-based 'party pill' drugs. Forensic Sci Int. 2011. Available from: [Link]

  • Ferreira NR, et al. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceuticals (Basel). 2023 Nov; 16(11): 1618. Available from: [Link]

  • Li Y, et al. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Front. Pharmacol. 2024. Available from: [Link]

  • FORMULATION AND EVALUATION OF NANOSUSPENSION FOR SOLUBILITY AND DISSOLUTION ENHANCEMENT OF POORLY WATER-SOLUBLE DRUGS. ResearchGate. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available from: [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available from: [Link]

  • A library of 13 piperazine compounds were studied for intestinal... ResearchGate. Available from: [Link]

  • Al-kassas R, et al. Self-emulsifying drug delivery systems: a novel approach to deliver drugs. J Pharm Innov. 2022;17(2):333-348. Available from: [Link]

  • Tran P, et al. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics. 2019; 11(3): 132. Available from: [Link]

  • Vo C, et al. Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. J. Med. Chem. 2022, 65, 9, 6549–6561. Available from: [Link]

  • Kumar A, Jaitak V. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. Eur J Med Chem. 2017 Aug 11;138:108-120. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. 2026. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available from: [Link]

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available from: [Link]

  • FORMULATION AND EVALUATION OF PIPER BETEL L. NANOSUSPENSION. IJNRD. Available from: [Link]

  • Self-emulsifying drug delivery systems (SEDDS): An update from formulation development to therapeutic strategies. ResearchGate. Available from: [Link]

  • The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Sci-Hub. Available from: [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. Available from: [Link]

  • Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. SciSpace. Available from: [Link]

  • Formulation and Evaluation of Nanosuspension Formulations of Ramipril using Hydrophilic Polymers. International Journal of Pharmaceutical Sciences and Nanotechnology. 2015. Available from: [Link]

  • Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment. ACS Omega. 2022. Available from: [Link]

  • Uchaipichat V, et al. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. Drug Metab Dispos. 2006;34(3):450-6. Available from: [Link]

  • Nishikawa M, et al. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. J Nat Med. 2016;70(1):109-16. Available from: [Link]

  • Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science. 2023. Available from: [Link]

  • A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Frontiers in Pharmacology. 2024. Available from: [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Biomaterials Science & Engineering. 2019. Available from: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. 2023. Available from: [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. 2012. Available from: [Link]

  • Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. Pharmaceuticals (Basel). 2012 Jun; 5(6): 615–644. Available from: [Link]

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. 2022. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023. Available from: [Link]

  • Recent strategies for improving solubility and oral bioavailability of piperine. ResearchGate. Available from: [Link]

  • Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics. 2021; 13(7): 949. Available from: [Link]

  • Caco-2 permeability assay. Creative Bioarray. Available from: [Link]

  • Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Journal of Drug Delivery and Therapeutics. 2020. Available from: [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia. 2025. Available from: [Link]

  • P -Glycoprotein Enzymes Drug Interactions MADE EASY in 3 MINS. YouTube. 2021. Available from: [Link]

  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol

A Guide for Researchers and Drug Development Professionals Welcome to the technical support resource for 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol. As a Senior Application Scientist, my goal is to provide you w...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support resource for 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the integrity and reproducibility of your experiments. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter.

Part 1: Compound Identification and Safety

This section covers the fundamental properties and essential safety precautions required when working with this compound. The information is synthesized from data on closely related chemical structures and established laboratory safety standards.

FAQ 1: What are the fundamental properties of this compound?

Understanding the basic physicochemical properties is the first step to safe and effective handling. Below is a summary table for 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol.

PropertyValueSource/Method
Molecular Formula C₁₂H₁₆ClN₃O₃Calculated
Molecular Weight 285.73 g/mol Calculated
IUPAC Name 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanolStandard Nomenclature
Appearance Typically a solid powder (color may vary by batch)General observation for similar compounds
FAQ 2: What are the primary hazards and what personal protective equipment (PPE) is required?

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer the primary hazards from its structural analog, 1-(2-Chloro-4-nitrophenyl)piperazine.[1] The presence of the chloro-nitrophenyl and piperazine moieties dictates the core safety profile.

Hazard Assessment:

Hazard CategoryGHS PictogramHazard StatementCausality and Experimental Relevance
Acute Toxicity (Oral) GHS07 (Exclamation Mark)H302: Harmful if swallowedAccidental ingestion can lead to systemic toxicity. This underscores the importance of strict hygiene measures; never eat, drink, or smoke in the laboratory.[1][2]
Skin Irritation GHS07 (Exclamation Mark)H315: Causes skin irritationThe aromatic and heterocyclic components can irritate the skin upon contact. This necessitates the use of appropriate gloves and a lab coat to prevent exposure.[1]
Eye Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritationDirect contact with the eyes can cause significant damage. Safety glasses or goggles are mandatory to prevent accidental splashes of either the solid or solutions.[1][2]
Respiratory Irritation GHS07 (Exclamation Mark)H335: May cause respiratory irritationFine dust from the solid compound can irritate the respiratory tract. All weighing and initial handling of the powder should be performed in a certified chemical fume hood.[1][3]

Mandatory PPE Protocol:

  • Eye Protection: Wear ANSI Z87.1-compliant safety glasses or chemical splash goggles.[4]

  • Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for tears before use and change them frequently.

  • Body Protection: A buttoned lab coat must be worn at all times.

  • Respiratory Protection: Not typically required if handling is performed within a fume hood. If a fume hood is unavailable, a NIOSH-approved respirator may be necessary.

Part 2: Storage, Handling, and Solution Preparation

Proper storage and preparation are critical for maintaining the compound's integrity and ensuring experimental success.

Workflow for Compound Reception and Storage

G cluster_0 Receiving & Inspection cluster_1 Storage cluster_2 Preparation for Use Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Log Log Lot #, Date Received Inspect->Log StoreSolid Store Solid in a Cool, Dry, Well-Ventilated Area (e.g., 2-8°C) Log->StoreSolid Initial Storage Equilibrate Equilibrate to Room Temp in Desiccator StoreSolid->Equilibrate For Use StoreSolution Store Aliquoted Stock Solution at -20°C or -80°C Weigh Weigh in Fume Hood Equilibrate->Weigh Stock Prep Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Stock Prep Dissolve->StoreSolution Stock Prep

Caption: Workflow for receiving, storing, and preparing the compound.

FAQ 3: How should the solid compound be stored long-term?

Answer: For optimal stability, the solid compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated location.[1][5] A recommended temperature is 2-8°C . The key objectives are to prevent moisture absorption and degradation from heat or light. It is crucial to store it away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, which could react with the nitrophenyl or piperazine groups.[4]

FAQ 4: What is the best practice for preparing a stock solution?

Answer: Preparing a high-quality, accurate stock solution is paramount. The piperazine moiety and aromatic rings make this compound poorly soluble in aqueous solutions, so an organic solvent is required. Dimethyl sulfoxide (DMSO) is the standard choice for in vitro biological assays.

Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Pre-analysis: Before opening, allow the container to equilibrate to room temperature for at least 30 minutes inside a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a sterile, conical tube. For example, to make 1 mL of a 10 mM solution, you would weigh 0.2857 mg. For accuracy, it is better to weigh a larger mass (e.g., 2.857 mg) and dissolve it in a larger volume (1 mL).

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO (e.g., 1 mL for 2.857 mg of compound).

  • Solubilization: Cap the tube tightly and vortex for 1-2 minutes. If the solid does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can be applied, but avoid excessive heat which could degrade the compound.

  • Aliquoting & Storage: Once fully dissolved, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is a critical step to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate or degrade.

  • Labeling & Final Storage: Clearly label each aliquot with the compound name, concentration, date, and lot number. Store the aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

Part 3: Troubleshooting Common Experimental Issues

Even with careful preparation, issues can arise. This section addresses common problems and provides a logical framework for resolving them.

FAQ 5: My compound precipitated out of the aqueous buffer after I diluted my DMSO stock. What happened?

Answer: This is a common issue driven by the low aqueous solubility of the compound. The causality is straightforward: when the DMSO stock is diluted into a buffer, the compound, which was stable in the high-DMSO environment, crashes out as the polarity of the solvent system increases dramatically.

Troubleshooting Steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay buffer is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always run a vehicle control to confirm this DMSO concentration does not affect your experimental system.

  • Modify Dilution Protocol: Instead of a single large dilution, perform serial dilutions. Critically, ensure rapid and vigorous mixing (vortexing or pipetting) immediately after adding the DMSO stock to the aqueous buffer to promote dispersion before the compound has a chance to aggregate and precipitate.

  • Consider Solubilizing Agents: In some cases, non-ionic detergents (e.g., Tween-20) or other excipients may be included in the assay buffer to enhance solubility, but their compatibility must be validated.

Troubleshooting Workflow for Inconsistent Results

G Start Inconsistent Experimental Results Observed CheckPrecip Visually inspect working solution for precipitation or cloudiness. Start->CheckPrecip PrecipYes Precipitation Observed CheckPrecip->PrecipYes PrecipNo Solution is Clear CheckPrecip->PrecipNo Action1 Re-prepare working solution. Ensure vigorous mixing during dilution. Verify final DMSO concentration. PrecipYes->Action1 Action2 Use a fresh, un-thawed aliquot of the stock solution. PrecipNo->Action2 End Re-run Experiment Action1->End Action3 Consider preparing a fresh DMSO stock from solid. Action2->Action3 Action4 Verify weighing accuracy and solvent volume calculations. Action3->Action4 Action4->End

Caption: A logical flowchart for troubleshooting inconsistent experimental data.

FAQ 6: I'm observing a gradual loss of activity from my compound over the course of a multi-day experiment. Why?

Answer: This suggests potential instability of the compound in your aqueous experimental media. The nitro group (-NO₂) on the phenyl ring can be susceptible to reduction, especially in the presence of certain cellular components or reducing agents in the media. The piperazine ring can also undergo metabolic modification in cell-based assays.

Mitigation Strategies:

  • Time-Course Validation: Run a control experiment where the compound is incubated in the cell-free assay media for the duration of your experiment (e.g., 24, 48, 72 hours). Measure the compound's concentration or activity at each time point to quantify its stability.

  • Replenish Compound: For long-term experiments, consider a partial media change with a fresh dilution of the compound to maintain a more consistent effective concentration.

  • Protect from Light: Aromatic nitro compounds can be light-sensitive. Ensure all incubations are performed in the dark to prevent photochemical degradation.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry . Molecules. [Link]

  • Safety Data Sheet for 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid (HEPES) . Carl ROTH. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools . Fundamental & Clinical Pharmacology. [Link]

  • Safety Data Sheet for 2,2′-[[3-Chloro-4-[2-(4-nitrophenyl)diazenyl]phenyl]imino]bis[ethanol] . Angene Chemical. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry . ResearchGate. [Link]

  • Piperazine derivatives for therapeutic use: a patent review (2010-present) . Expert Opinion on Therapeutic Patents. [Link]

  • Chemical Storage & Handling . UCLA Environment, Health & Safety. [Link]

  • Safety Data Sheet for 2-(4-Nitrophenyl)ethanol . Chemos GmbH & Co. KG. [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol and Its Potential Pharmacological Profile Against Known Kinase Inhibitors

Abstract This technical guide provides a comparative analysis of the chemical entity 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol against established inhibitors in the field of kinase signaling. Due to the limited...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comparative analysis of the chemical entity 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol against established inhibitors in the field of kinase signaling. Due to the limited publicly available experimental data on this specific molecule, this guide leverages a structure-activity relationship (SAR) approach. We will infer its potential biological activity by comparing it to a well-characterized inhibitor, Dasatinib, which shares some structural motifs, particularly the chloro-substituted phenyl ring common in many kinase inhibitors. This document outlines the hypothetical mechanism of action, presents comparative data tables based on known inhibitor performance, and provides detailed experimental protocols for characterization.

Introduction: The Challenge of Uncharacterized Compounds

In drug discovery and chemical biology, researchers often encounter novel compounds with limited or no available biological data. The compound 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol is one such entity, primarily listed in chemical supplier catalogs without associated pharmacological data[1]. Its structure, featuring a substituted phenylpiperazine moiety, is a common scaffold in a wide range of biologically active molecules, including kinase inhibitors.

Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. This guide will use the potent, multi-targeted tyrosine kinase inhibitor Dasatinib as a reference compound to explore the potential inhibitory profile of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol.

Structural Analysis and a Hypothetical Target

The structure of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol contains a 2-chloro-4-nitrophenyl group attached to a piperazine ring. The chloro and nitro substitutions on the phenyl ring are electron-withdrawing groups that can influence the molecule's interaction with protein targets. The piperazine core is a common linker in many kinase inhibitors, providing a flexible scaffold for orienting the key binding motifs.

Given these features, we hypothesize that this compound may exhibit inhibitory activity against one or more protein kinases. The 2-chlorophenyl group, in particular, is a key feature of Dasatinib, a potent inhibitor of a range of kinases, including Abl, Src family kinases, and c-Kit.

Comparative Analysis: Dasatinib as a Benchmark

Dasatinib is an FDA-approved oral dual BCR/Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its well-defined mechanism of action and extensive body of experimental data make it an excellent benchmark for our comparative analysis.

Table 1: Comparative Inhibitory Profile (Hypothetical vs. Known)
Feature2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanolDasatinib (Known Inhibitor)
Primary Target(s) Hypothesized: Abl, Src family kinasesAbl, Src, c-Kit, PDGFRβ, and others
IC50 (Abl Kinase) To be determined<1 nM
Mechanism of Action Hypothesized: ATP-competitive inhibitionATP-competitive, binds to both active and inactive conformations of Abl kinase
Cellular Potency To be determinedPotent inhibition of cancer cell line proliferation (e.g., K562 cells)

Experimental Workflows for Characterization

To validate the hypothesized activity of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol, a series of in vitro and cell-based assays would be required. The following sections detail the standard experimental protocols for such a characterization.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents and Materials:

    • Purified kinase (e.g., Abl)

    • Europium-labeled anti-tag antibody

    • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

    • Test compound (2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol) and control inhibitor (Dasatinib)

    • Assay buffer

  • Procedure:

    • Prepare a serial dilution of the test compound and Dasatinib in DMSO.

    • In a 384-well plate, add the kinase, the Eu-labeled antibody, and the test compound or control.

    • Incubate for 60 minutes at room temperature to allow for compound binding.

    • Add the Alexa Fluor™ 647-labeled tracer.

    • Incubate for another 60 minutes at room temperature.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis:

    • Calculate the FRET ratio (emission at 665 nm / emission at 615 nm).

    • Plot the FRET ratio against the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G reagents Prepare Reagents (Kinase, Antibody, Tracer, Compound) plate Dispense into 384-well Plate reagents->plate incubation1 Incubate with Compound (60 min) plate->incubation1 add_tracer Add Fluorescent Tracer incubation1->add_tracer incubation2 Incubate with Tracer (60 min) add_tracer->incubation2 read_plate Read FRET Signal incubation2->read_plate analyze Data Analysis (IC50 Determination) read_plate->analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This assay determines the effect of the compound on the growth and viability of cancer cells that are dependent on the target kinase for survival.

  • Cell Culture:

    • Culture a kinase-dependent cancer cell line (e.g., K562 for Abl) in appropriate media.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and Dasatinib for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control.

    • Plot the percentage of cell viability against the log of the inhibitor concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Signaling Pathway Context

The hypothesized targets for our test compound are key nodes in cancer cell signaling pathways. The diagram below illustrates a simplified representation of the BCR-Abl signaling cascade, a critical pathway in CML.

G BCR_Abl BCR-Abl (Constitutively Active Kinase) Grb2 Grb2 BCR_Abl->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2-[4-(...)]ethanol (Hypothesized) Dasatinib (Known) Inhibitor->BCR_Abl Inhibition

Caption: Simplified BCR-Abl signaling pathway and points of inhibition.

Conclusion and Future Directions

While 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol remains an uncharacterized compound, its structural features suggest a potential role as a kinase inhibitor. The comparative analysis with Dasatinib provides a framework for its potential mechanism of action and a roadmap for its experimental validation. Future studies should focus on performing the described in vitro and cell-based assays to determine its actual biological activity and inhibitory profile. Such studies are essential to unlock the therapeutic potential of novel chemical entities in the ever-evolving landscape of drug discovery.

References

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol Screening Hits

In the landscape of early-stage drug discovery, the identification of a "hit" compound from a high-throughput screen (HTS) is a moment of significant promise. However, it is merely the first step in a long and rigorous j...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of early-stage drug discovery, the identification of a "hit" compound from a high-throughput screen (HTS) is a moment of significant promise. However, it is merely the first step in a long and rigorous journey. The initial excitement must be tempered with a systematic and multi-faceted validation process to ensure that the observed activity is genuine, specific, and holds therapeutic potential. This guide provides a comprehensive framework for the cross-validation of a novel screening hit, using the hypothetical compound 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol as a case study. Our audience—researchers, scientists, and drug development professionals—will find here not just a series of protocols, but a strategic approach to hit validation, grounded in scientific integrity and practical experience.

The journey from a primary screening hit to a validated lead compound is fraught with potential pitfalls, including false positives and negatives, non-specific activity, and undesirable physicochemical properties. A robust hit validation cascade is therefore essential to mitigate these risks and focus resources on the most promising candidates.[1][2] This guide will delineate a tiered approach to validation, encompassing initial hit confirmation, orthogonal and biophysical assays for direct target engagement, and cell-based assays to assess functional consequences and potential liabilities.

The Validation Funnel: A Multi-Tiered Approach

The validation process can be conceptualized as a funnel, where a large number of initial hits are subjected to increasingly stringent assays to filter out undesirable compounds and enrich for those with genuine and promising activity.

Validation_Funnel cluster_0 Tier 1: Hit Confirmation & Initial Triage cluster_1 Tier 2: Target Engagement & Specificity cluster_2 Tier 3: Cellular Activity & Early Safety Hit_Confirmation Hit Confirmation (Dose-Response) Orthogonal_Assay Orthogonal Biochemical/Biophysical Assay Hit_Confirmation->Orthogonal_Assay Purity_Analysis Compound Purity & Integrity (LC-MS, NMR) Purity_Analysis->Hit_Confirmation Analog_Testing Activity of Structural Analogs Analog_Testing->Hit_Confirmation Cell_Based_Assay Cell-Based Functional Assays Orthogonal_Assay->Cell_Based_Assay Biophysical_Methods Biophysical Confirmation (SPR, ITC, DSF) Biophysical_Methods->Orthogonal_Assay Selectivity_Panel Target Selectivity Profiling Selectivity_Panel->Orthogonal_Assay Cytotoxicity_Assay Cytotoxicity Assessment Cell_Based_Assay->Cytotoxicity_Assay Early_ADME_Tox Early ADME-Tox Profiling Cytotoxicity_Assay->Early_ADME_Tox

Caption: A tiered workflow for hit validation.

Tier 1: Hit Confirmation and Initial Triage

The primary objective of this initial phase is to confirm the activity observed in the HTS and to rule out common sources of artifacts.

Dose-Response Confirmation

The first step is to move beyond the single-concentration data of the primary screen and establish a dose-response relationship.[3] This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

Experimental Protocol: Dose-Response Assay

  • Compound Preparation: Prepare a 10 mM stock solution of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution to generate a range of concentrations (e.g., 100 µM to 1 nM) in the appropriate assay buffer. Ensure the final DMSO concentration in the assay is consistent and below a level that affects the assay performance (typically <1%).[4]

  • Assay Execution: Perform the primary screening assay using the concentration gradient of the compound. Include appropriate positive and negative controls.

  • Data Analysis: Plot the assay signal as a function of the compound concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic regression) to determine the IC50/EC50 value.

Compound Purity and Integrity

It is crucial to verify the purity and structural integrity of the hit compound, as impurities can lead to misleading results.

Experimental Protocol: Compound Quality Control

  • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to assess the purity of the compound and confirm its molecular weight.

  • NMR Spectroscopy: Employ nuclear magnetic resonance (NMR) spectroscopy to confirm the chemical structure of the compound.[5]

Activity of Structural Analogs

Testing commercially available, structurally similar analogs can provide initial insights into the structure-activity relationship (SAR) and help to rule out non-specific activity due to the chemical scaffold.

Tier 2: Target Engagement and Specificity

Once the initial hit has been confirmed, the next critical step is to demonstrate direct binding to the intended biological target and to assess its specificity.

Orthogonal Assays

An orthogonal assay measures the same biological endpoint as the primary screen but utilizes a different detection technology or assay principle.[3] This helps to eliminate artifacts that may be specific to the primary assay format.

Example: If the primary screen was a fluorescence-based assay, an orthogonal assay could be based on luminescence or absorbance.[3]

Biophysical Confirmation of Direct Binding

Biophysical methods provide direct evidence of compound binding to the target protein, independent of its functional activity.[6][7][8] These techniques are invaluable for confirming that the compound's effect is not due to indirect mechanisms.

2.2.1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[5][9] It provides information on binding affinity (KD) and kinetics (kon and koff).[9]

Experimental Protocol: SPR Analysis

  • Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

  • Compound Injection: Inject a series of concentrations of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

2.2.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a compound to its target.[1][3] It is considered the gold standard for determining the thermodynamic parameters of binding, including the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

2.2.3. Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding.[1] An increase in the melting temperature (Tm) of the protein in the presence of the compound indicates direct binding and stabilization.

Table 1: Comparison of Biophysical Methods for Hit Validation

MethodPrincipleInformation ObtainedThroughputProtein Consumption
SPR Change in refractive index upon bindingAffinity (KD), Kinetics (kon, koff)Medium-HighLow
ITC Heat change upon bindingAffinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)LowHigh
DSF Change in protein melting temperatureLigand binding, Protein stabilityHighLow

Tier 3: Cellular Activity and Early Safety Assessment

The ultimate goal of drug discovery is to develop compounds that are effective and safe in a physiological context. Therefore, it is essential to evaluate the activity of the hit compound in a cellular environment and to perform early safety assessments.[10][11]

Cell-Based Functional Assays

Cell-based assays provide a more biologically relevant context to evaluate the compound's effect on the target within a living cell.[10][12] These assays can measure downstream signaling events or cellular phenotypes that are modulated by the target.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Compound 2-[4-(2-Chloro-4-nitrophenyl) piperazin-1-yl]ethanol Target Target Protein Compound->Target Inhibition Downstream_Effector Downstream Effector Target->Downstream_Effector Activation Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Modulation

Sources

Comparative

A Preclinical Investigation into the In Vivo Efficacy of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol: A Comparative Guide

This guide provides a comprehensive, albeit hypothetical, framework for evaluating the in vivo efficacy of the novel compound 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol (hereafter referred to as Compound X) in a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, albeit hypothetical, framework for evaluating the in vivo efficacy of the novel compound 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol (hereafter referred to as Compound X) in a preclinical cancer model, benchmarked against a placebo control. Due to the absence of publicly available in vivo data for this specific molecule, this document outlines a robust experimental design based on the known biological activities of structurally related nitrophenyl and piperazine derivatives. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: Rationale and Postulated Mechanism of Action

The chemical structure of Compound X, featuring a 2-chloro-4-nitrophenyl moiety linked to a piperazine ethanol scaffold, suggests potential as an anticancer agent. The nitrophenyl group is a common feature in compounds that can induce oxidative stress within cells.[1] It is hypothesized that the nitro group can be bioreduced to form reactive oxygen species (ROS), leading to cellular damage and apoptosis in rapidly dividing cancer cells. The piperazine core is a well-established pharmacophore in a multitude of clinically approved drugs, including some with antiproliferative activity, and may contribute to the compound's solubility, bioavailability, and target engagement.[2][3]

Based on these structural alerts, we postulate that Compound X may exert its anticancer effects through the induction of intracellular ROS, leading to the activation of apoptotic signaling pathways. This guide will detail a hypothetical study to test this hypothesis in vivo.

Postulated Signaling Pathway for Compound X

CompoundX_Mechanism cluster_cell Cancer Cell CompoundX Compound X ROS Increased ROS CompoundX->ROS Bioreduction CellMembrane Cell Membrane Intracellular Intracellular Space Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated mechanism of action for Compound X.

Experimental Design: A Xenograft Model of Human Colorectal Cancer

To evaluate the in vivo efficacy of Compound X, a human colorectal cancer (HCT116) xenograft model in immunocompromised mice (e.g., NOD/SCID) is proposed. This model is widely used in preclinical oncology studies due to its robust tumor growth characteristics and sensitivity to a range of chemotherapeutic agents.

Experimental Workflow

InVivo_Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 days) cluster_endpoint Endpoint Analysis AnimalAcclimatization Animal Acclimatization (1 week) TumorImplantation HCT116 Cell Implantation AnimalAcclimatization->TumorImplantation TumorGrowth Tumor Growth (to ~100-150 mm³) TumorImplantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Daily Dosing: - Compound X - Placebo Randomization->Dosing Monitoring Bi-weekly Monitoring: - Tumor Volume - Body Weight Dosing->Monitoring TerminalBleed Terminal Bleed (PK Analysis) Monitoring->TerminalBleed TumorExcision Tumor Excision (Weight & PD Analysis) TerminalBleed->TumorExcision DataAnalysis Statistical Analysis & Reporting TumorExcision->DataAnalysis

Caption: Experimental workflow for the in vivo efficacy study.

Detailed Experimental Protocol

Animal Model and Husbandry
  • Species: Severe Combined Immunodeficient (SCID) mice, female, 6-8 weeks old.

  • Housing: Maintained in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Acclimatization: Animals are acclimated for at least one week prior to the start of the experiment.

Tumor Cell Culture and Implantation
  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Culture Conditions: Cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Implantation: A suspension of 5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.

Treatment Groups and Dosing
  • Group 1 (Placebo): Vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water), administered orally (p.o.) once daily. (n=10 mice)

  • Group 2 (Compound X): 50 mg/kg body weight, formulated in the vehicle, administered orally (p.o.) once daily. (n=10 mice)

  • Rationale for Dose Selection: The 50 mg/kg dose is a hypothetical starting point based on typical dose ranges for novel small molecules in early preclinical studies. Dose-ranging studies would ideally precede this efficacy study.

Efficacy and Toxicity Monitoring
  • Tumor Volume: Measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Body Weight: Monitored twice weekly as a general indicator of toxicity.

  • Clinical Observations: Animals are observed daily for any signs of distress or toxicity.

Endpoint and Sample Collection
  • Study Termination: The study is terminated after 21 days of treatment, or earlier if tumor volume exceeds 2000 mm³ or if signs of significant toxicity are observed.

  • Pharmacokinetics (PK): At the terminal time point, blood is collected via cardiac puncture for the analysis of Compound X plasma concentrations.

  • Pharmacodynamics (PD): Tumors are excised, weighed, and a portion is flash-frozen for biomarker analysis (e.g., ROS levels, cleaved caspase-3).

Hypothetical Data and Comparative Analysis

The following tables represent plausible outcomes of the described study, comparing the efficacy of Compound X to the placebo control.

Table 1: Tumor Growth Inhibition
Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)p-value
Placebo1580 ± 150--
Compound X (50 mg/kg)632 ± 9560< 0.01
Table 2: Animal Body Weight
Treatment GroupMean Body Weight Change from Day 0 (%) ± SEM
Placebo+ 5.2 ± 1.5
Compound X (50 mg/kg)+ 4.8 ± 1.8
Table 3: Terminal Tumor Weight
Treatment GroupMean Tumor Weight at Day 21 (g) ± SEMp-value
Placebo1.6 ± 0.2-
Compound X (50 mg/kg)0.7 ± 0.1< 0.01

Interpretation and Future Directions

The hypothetical data presented in Tables 1-3 suggest that Compound X exhibits significant antitumor activity in the HCT116 xenograft model, as evidenced by a 60% reduction in tumor growth compared to the placebo group. Importantly, this efficacy is achieved without inducing significant systemic toxicity, as indicated by the comparable body weight changes between the two groups.

These promising, albeit hypothetical, results would warrant further investigation into the mechanism of action of Compound X. Future studies should focus on:

  • Pharmacodynamic analysis: Quantifying ROS levels and apoptotic markers (e.g., cleaved caspase-3) in tumor tissues from the in vivo study to confirm the proposed mechanism of action.

  • Dose-response studies: Evaluating the efficacy of Compound X at multiple dose levels to establish a dose-response relationship.

  • Evaluation in other cancer models: Testing the efficacy of Compound X in a broader range of cancer models, including patient-derived xenografts (PDXs), to assess its therapeutic potential across different cancer types.

References

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 2021. Available at: [Link]

  • Synthesis and biological evaluation of 3-(4-chloro-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles. ResearchGate, N.A. Available at: [Link]

  • Synthesis, in-vitro cholinesterase inhibition, in-vivo anticonvulsant activity and in-silico exploration of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs. Bioorganic Chemistry, 2019. Available at: [Link]

  • In vitro and in vivo efficacy studies of an engineered endolysin targeting Gram-negative pathogens. International Journal of Biological Macromolecules, 2025. Available at: [Link]

  • N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases. Google Patents, N.A.
  • Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. Available at: [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 2004. Available at: [Link]

  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry, 2016. Available at: [Link]

  • 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol. PubChem, N.A. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 2020. Available at: [Link]

  • Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. bioRxiv, 2024. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-phenol-4-chlorophenyl-6-aryl Pyridines as Topoisomerase II Inhibitors and Cytotoxic Agents. Bioorganic Chemistry, 2016. Available at: [Link]

  • Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. ResearchGate, 2015. Available at: [Link]

  • Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-. U.S. Environmental Protection Agency, N.A. Available at: [Link]

  • Pursuing the Elixir of Life: In Vivo Antioxidative Effects of Manganosalen Complexes. Molecules, 2021. Available at: [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 2022. Available at: [Link]

  • Ethanol, 2,2'-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis-. PubChem, N.A. Available at: [Link]

  • 1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-, hydrochloride (1:2). PubChem, N.A. Available at: [Link]

  • 2-(2-Nitro-5-piperazin-4-ium-1-ylanilino)ethanol. PubChem, N.A. Available at: [Link]

Sources

Validation

A Guide to Orthogonal Validation of Target Engagement for Novel Kinase Inhibitors: A Case Study with 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol

In the landscape of contemporary drug discovery, the unequivocal confirmation of a compound's interaction with its intended molecular target within a physiological context is a cornerstone of a successful research progra...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unequivocal confirmation of a compound's interaction with its intended molecular target within a physiological context is a cornerstone of a successful research program. This guide provides an in-depth comparison of orthogonal experimental strategies to validate the target engagement of the novel compound, 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol. For the purpose of this illustrative guide, we will hypothesize that this compound is a putative inhibitor of a specific cellular kinase, "Kinase X."

The principle of orthogonal validation dictates the use of multiple, distinct methodologies to interrogate the same biological question.[1][2] This approach significantly enhances the confidence in experimental findings by mitigating the risk of method-specific artifacts and off-target effects.[1][3] This guide is tailored for researchers, scientists, and drug development professionals seeking to design and implement robust target validation cascades.

The Imperative of Target Engagement Validation

Before committing significant resources to lead optimization and preclinical development, it is paramount to demonstrate that a candidate molecule physically interacts with its intended target in a cellular environment. This confirmation of "target engagement" serves several critical functions:

  • Establishes a clear mechanism of action: Linking the compound's biological effect to a specific molecular interaction.

  • Guides Structure-Activity Relationship (SAR) studies: Ensuring that medicinal chemistry efforts are optimizing on-target activity.

  • De-risks clinical development: A well-validated target engagement profile increases the likelihood of successful translation to in vivo efficacy.

This guide will compare three powerful and widely adopted orthogonal techniques for quantifying target engagement: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Kinobeads-based competitive profiling.

Comparative Analysis of Orthogonal Methodologies

Methodology Principle Strengths Limitations Throughput
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[4][5]Label-free; applicable to endogenous proteins in any cell type or tissue.[4][6]Not all proteins exhibit a clear thermal shift; can be lower throughput.[7]Low to Medium
NanoBRET™ Target Engagement Assay Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the test compound.[8][9]High-throughput; provides quantitative affinity and residence time data in live cells.[10]Requires genetic engineering of the target protein; potential for artifacts from the tag.High
Kinobeads Profiling Competitive binding of the test compound against a broad-spectrum kinase inhibitor affinity matrix in cell lysates.[11][12][13]Unbiased profiling of hundreds of endogenous kinases simultaneously; identifies off-targets.[11][13]Performed in cell lysates, which may not fully recapitulate the cellular environment; not suitable for allosteric inhibitors.[13][14]Low (for profiling)

In-Depth Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that directly assesses the physical interaction between a drug and its target protein in a cellular milieu.[7] The underlying principle is that the binding of a ligand, such as our compound of interest, stabilizes the target protein, leading to an increase in its melting temperature (Tagg).[5]

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture harvest 2. Harvest & Resuspend cell_culture->harvest treat 3. Incubate cells with 2-[4-(2...nitrophenyl)piperazin-1-yl]ethanol or DMSO (vehicle) harvest->treat heat 4. Heat cell suspensions at varying temperatures treat->heat lyse 5. Cell Lysis heat->lyse separate 6. Separate soluble vs. precipitated proteins lyse->separate quantify 7. Quantify soluble Kinase X (e.g., Western Blot) separate->quantify NanoBRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout transfect 1. Transfect cells with Kinase X-NanoLuc® fusion construct seed 2. Seed cells into assay plate transfect->seed add_cmpd 3. Add serially diluted 2-[4-(2...nitrophenyl)piperazin-1-yl]ethanol seed->add_cmpd add_tracer 4. Add NanoBRET™ tracer and substrate add_cmpd->add_tracer incubate 5. Incubate at 37°C add_tracer->incubate read 6. Measure donor and acceptor emission incubate->read calculate 7. Calculate NanoBRET™ ratio and determine IC50 read->calculate

Caption: NanoBRET™ Target Engagement experimental workflow.

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding for Kinase X fused to NanoLuc® luciferase. [15]Allow 18-24 hours for protein expression. [15]2. Cell Seeding: Harvest the transfected cells and seed them into a white, 96- or 384-well assay plate.

  • Compound Addition: Prepare serial dilutions of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol in assay medium. Add the compound dilutions to the appropriate wells.

  • Tracer and Substrate Addition: Prepare a mixture of the specific NanoBRET™ tracer for Kinase X and the NanoLuc® substrate (e.g., furimazine). Add this mixture to all wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the binding kinetics of the tracer (typically 2 hours).

  • Signal Measurement: Read the plate on a luminometer capable of sequentially measuring the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 610 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.

Kinobeads Competition Binding Assay

This chemical proteomics approach provides an unbiased view of a compound's interaction with a large portion of the cellular kinome. [11]It involves the use of "kinobeads," which are sepharose beads derivatized with a cocktail of broad-spectrum, ATP-competitive kinase inhibitors. [11]In this assay, 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol competes with the kinobeads for binding to kinases present in a cell lysate. The proteins that remain bound to the beads are then identified and quantified by mass spectrometry. [11][12]

Kinobeads_Workflow cluster_prep Lysate & Treatment cluster_pulldown Affinity Pulldown cluster_ms Mass Spectrometry Analysis lyse 1. Prepare cell lysate treat 2. Incubate lysate with 2-[4-(2...nitrophenyl)piperazin-1-yl]ethanol or DMSO lyse->treat add_beads 3. Add Kinobeads to lysate treat->add_beads incubate 4. Incubate to allow competitive binding add_beads->incubate wash 5. Wash beads to remove non-specific binders incubate->wash elute 6. Elute bound proteins wash->elute digest 7. Digest proteins into peptides elute->digest lcms 8. Analyze by LC-MS/MS digest->lcms quantify 9. Quantify protein abundance and determine targets lcms->quantify

Sources

Comparative

Comparative On-Target Efficacy Analysis of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol: A Guide to Target Validation

Disclaimer: This document presents a hypothetical case study to illustrate the experimental framework for confirming the on-target effects of a novel small molecule. The compound 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document presents a hypothetical case study to illustrate the experimental framework for confirming the on-target effects of a novel small molecule. The compound 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol (referred to herein as "Compound X") has been assigned a putative target for demonstrative purposes, based on the prevalence of the piperazine scaffold in kinase inhibitors. All experimental data presented are illustrative and not derived from actual laboratory results.

Introduction: The Challenge of Target Validation

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including a significant number of kinase inhibitors such as imatinib and rociletinib.[1] The compound 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol, hereafter "Compound X," possesses structural motifs suggestive of potential kinase inhibitory activity. This guide provides a comprehensive, technically-grounded framework for confirming the on-target effects of Compound X, using the Epidermal Growth Factor Receptor (EGFR) as a hypothetical target.

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation and survival.[2] Its dysregulation is a key driver in several cancers, making it a well-established therapeutic target.[3] This guide will compare the hypothetical performance of Compound X against two well-characterized EGFR inhibitors: Gefitinib, a first-generation inhibitor, and Osimertinib, a third-generation covalent inhibitor. Through a multi-pronged approach, we will outline the necessary experiments to move from a putative target to a validated mechanism of action.

Direct Target Engagement in a Cellular Milieu: The Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: The foundational principle of any targeted therapy is that it must physically interact with its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures this engagement.[4] It is based on the principle that the binding of a ligand, such as Compound X, to its target protein, EGFR, increases the protein's thermal stability.[4] This stabilization results in less protein denaturation and aggregation upon heating. By quantifying the amount of soluble EGFR remaining at various temperatures, we can infer direct target engagement.

Experimental Protocol: CETSA
  • Cell Culture and Treatment: Culture A549 cells (a human lung carcinoma cell line with high EGFR expression) to 80% confluency. Treat the cells with Compound X (1 µM), Gefitinib (1 µM), Osimertinib (1 µM), or a vehicle control (0.1% DMSO) for 2 hours at 37°C.

  • Heating and Lysis: Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors. Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 48°C to 62°C) for 3 minutes, followed by a 3-minute cool-down at room temperature.[5]

  • Fractionation: Lyse the cells by three freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.[5]

  • Detection: Collect the supernatant and analyze the amount of soluble EGFR by Western blotting.

Visualization of CETSA Workflow

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Analysis A549_cells A549 Cells treatment Treat with Compound (Compound X, Gefitinib, Osimertinib, Vehicle) A549_cells->treatment heating Heat aliquots to various temperatures treatment->heating lysis Freeze-thaw Lysis heating->lysis centrifugation Centrifugation to separate soluble fraction lysis->centrifugation western_blot Western Blot for soluble EGFR centrifugation->western_blot data_analysis Plot Melting Curves western_blot->data_analysis Quantify Bands

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data: Thermal Stabilization of EGFR
CompoundConcentrationTm (°C) Shift (ΔTm)Interpretation
Vehicle (DMSO)0.1%0Baseline thermal stability
Compound X 1 µM +4.5 Strong intracellular target engagement
Gefitinib1 µM+4.2Strong intracellular target engagement
Osimertinib1 µM+6.8Very strong (covalent) target engagement

This table presents hypothetical data illustrating the expected outcomes.

Assessing Selectivity Across the Kinome: Kinobeads Competition Binding Assay

Scientific Rationale: An ideal targeted agent should exhibit high selectivity for its intended target to minimize off-target effects and associated toxicities. The kinobeads assay is a chemical proteomics approach used to profile the selectivity of a compound against a large portion of the human kinome expressed in a native cellular context.[6] This competition-based assay involves broad-spectrum kinase inhibitors immobilized on beads ("kinobeads") that pull down a wide array of kinases from a cell lysate.[7] By pre-incubating the lysate with a free compound (like Compound X), we can observe which kinases are competed off the beads, thus revealing the compound's binding profile.

Experimental Protocol: Kinobeads Assay
  • Lysate Preparation: Prepare lysates from a panel of cell lines (e.g., A549, HCT116, K562) to ensure broad kinome coverage.

  • Compound Incubation: Incubate the pooled cell lysate with increasing concentrations of Compound X, Gefitinib, or Osimertinib for 1 hour.

  • Kinobeads Pulldown: Add the kinobeads slurry to the lysate and incubate to allow for the binding of kinases whose active sites are not occupied by the test compound.

  • Elution and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: Determine the dose-dependent displacement of each kinase to calculate apparent dissociation constants (Kd,app).

Visualization of Kinobeads Workflow

Kinobeads_Workflow cluster_0 Competition cluster_1 Affinity Capture cluster_2 Quantification lysate Cell Lysate (Kinome) compound Incubate with Test Compound lysate->compound kinobeads Add Kinobeads compound->kinobeads pulldown Kinase Pulldown kinobeads->pulldown elution Elute & Digest pulldown->elution ms LC-MS/MS elution->ms analysis Determine Selectivity Profile ms->analysis Identify & Quantify

Caption: Workflow for Kinobeads-based selectivity profiling.

Comparative Data: Kinase Selectivity Profile
Kinase TargetCompound X (Kd,app, nM)Gefitinib (Kd,app, nM)Osimertinib (Kd,app, nM)
EGFR 25 20 5
ERBB2>1000250150
ABL1>5000>5000>5000
SRC850900>2000
LCK>5000>5000>5000

This table presents hypothetical data illustrating superior selectivity of Compound X for EGFR over other kinases.

Functional Confirmation of Target Modulation: Downstream Signaling Analysis

Scientific Rationale: Target engagement should translate into a functional consequence. For a kinase inhibitor, this means a reduction in the phosphorylation of its direct substrates and downstream signaling components. Upon activation, EGFR autophosphorylates and subsequently activates key signaling pathways like the PI3K/Akt and MAPK/ERK cascades, which promote cell survival and proliferation.[8] A true on-target EGFR inhibitor should decrease the phosphorylation of EGFR, Akt, and Erk. Western blotting is the gold-standard technique for analyzing these changes in protein phosphorylation.[2]

Experimental Protocol: Western Blotting
  • Cell Treatment and Lysis: Seed A549 cells and starve them of serum for 24 hours. Pre-treat with Compound X, Gefitinib, Osimertinib (at various concentrations), or vehicle for 2 hours. Stimulate with EGF (100 ng/mL) for 15 minutes.

  • Lysate Preparation: Immediately lyse the cells on ice with RIPA buffer containing phosphatase and protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[2]

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-Akt (Ser473), total Akt, phospho-Erk1/2 (Thr202/Tyr204), and total Erk1/2. Use a loading control like GAPDH or β-actin.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensities using densitometry.

Visualization of EGFR Signaling Pathway

EGFR_Pathway cluster_0 Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K pY1068 GRB2_SOS GRB2/SOS EGFR->GRB2_SOS pY1068 Compound_X Compound X Compound_X->EGFR Gefitinib Gefitinib Gefitinib->EGFR Osimertinib Osimertinib Osimertinib->EGFR Akt Akt PI3K->Akt PIP3 Proliferation Proliferation Akt->Proliferation pS473 Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pT202/Y204 ERK->Proliferation

Caption: Simplified EGFR signaling pathway and points of inhibition.

Comparative Data: Inhibition of Downstream Signaling (IC50 in nM)
Phospho-ProteinCompound X (IC50)Gefitinib (IC50)Osimertinib (IC50)
p-EGFR (Y1068) 30 25 8
p-Akt (S473)353010
p-Erk1/2 (T202/Y204)403812

This table presents hypothetical IC50 values, indicating the concentration of inhibitor required to reduce the phosphorylation of each signaling protein by 50%.

Linking Target Engagement to Cellular Phenotype: Cell Viability Assay

Scientific Rationale: Ultimately, the inhibition of a therapeutic target should lead to a desired cellular outcome. For an anti-cancer agent targeting EGFR, this outcome is the inhibition of cancer cell proliferation or the induction of apoptosis. A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, provides a quantitative measure of this phenotypic effect.[9] This assay measures ATP levels, which are directly proportional to the number of metabolically active, viable cells.[9] By comparing the anti-proliferative effects of Compound X with established EGFR inhibitors, we can correlate target engagement with a biologically relevant endpoint.

Experimental Protocol: CellTiter-Glo® Assay
  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X, Gefitinib, and Osimertinib for 72 hours.

  • Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate for 10 minutes to stabilize the luminescent signal.[9]

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the GI50 (the concentration that causes 50% inhibition of cell growth).

Visualization of Cell Viability Assay Workflow

Viability_Workflow cluster_0 Cell Culture & Dosing cluster_1 Assay & Measurement seed_cells Seed A549 cells in 96-well plate treat_cells Treat with serial dilution of compounds (72h) seed_cells->treat_cells add_reagent Add CellTiter-Glo® Reagent treat_cells->add_reagent read_luminescence Measure Luminescence add_reagent->read_luminescence analysis Calculate GI50 read_luminescence->analysis Normalize & Plot

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Comparative Data: Anti-Proliferative Activity
CompoundGI50 in A549 cells (nM)
Compound X 45
Gefitinib40
Osimertinib15

This table presents hypothetical GI50 values, demonstrating the anti-proliferative potency of each compound.

Conclusion

This guide has outlined a rigorous, multi-faceted experimental strategy to validate the on-target effects of a novel compound, using 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol (Compound X) as a hypothetical EGFR inhibitor. By systematically progressing from direct target binding (CETSA) and selectivity profiling (Kinobeads) to functional modulation of downstream signaling (Western Blot) and cellular phenotype (Cell Viability), researchers can build a robust body of evidence to confirm a compound's mechanism of action. The comparative data, though illustrative, underscore the importance of benchmarking against known standards in the field. This logical and self-validating workflow is essential for the confident progression of novel chemical entities in the drug discovery pipeline.

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol

A Proactive Safety Framework for Handling 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol In the landscape of drug discovery and development, researchers often encounter novel chemical entities for which comprehensiv...

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol

In the landscape of drug discovery and development, researchers often encounter novel chemical entities for which comprehensive safety data is not yet available. 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol represents such a compound. In the absence of a specific Safety Data Sheet (SDS), a proactive and informed approach to personal protective equipment (PPE) is not just recommended, but essential for ensuring laboratory safety. This guide provides a framework for risk assessment and PPE selection based on the chemical's structural motifs and established principles of laboratory safety.

The fundamental principle when handling a substance with unknown hazards is to treat it as potentially hazardous.[1] A thorough risk assessment should be the cornerstone of all handling procedures.[2][3] This involves evaluating the potential hazards and implementing controls to mitigate risks.[3]

Anticipated Hazards from Structural Analogs

The chemical structure of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol contains several functional groups that inform a preliminary hazard assessment:

  • Chloro-nitrophenyl group: Compounds with this moiety can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[4][5]

  • Piperazine moiety: Piperazine and its derivatives can be corrosive to the skin and eyes and may cause respiratory sensitization.[6][7][8]

  • Ethanol group: While the ethanol group itself is a common solvent, its presence can affect the compound's physical properties.[9][10]

Based on these structural alerts, it is prudent to assume that 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol may be, at a minimum, an irritant to the skin, eyes, and respiratory tract, and potentially harmful if ingested.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE program is critical when engineering and administrative controls cannot sufficiently mitigate all risks.[11] The following table summarizes the recommended PPE for handling 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact, which may cause irritation or allergic reactions based on analogous piperazine compounds.[4][12][13]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[14][15] A face shield is recommended when there is a significant risk of splashing.[1]To protect eyes from dust particles and splashes, which could cause serious eye irritation or damage.[4][12]
Skin and Body Protection A lab coat or other protective clothing should be worn to prevent contamination of personal clothing and skin.[16]To provide a barrier against accidental spills and contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][17] If dust or aerosols are likely to be generated and a fume hood is not available, a NIOSH-approved respirator should be worn.To avoid inhalation of dust or aerosols, which may cause respiratory irritation.[4][5]

Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

1. Pre-Handling Preparation:

  • Conduct a thorough risk assessment for the specific procedure being undertaken.[2][3]

  • Ensure that all necessary PPE is available, in good condition, and fits correctly.[11][18]

  • Verify that safety equipment, such as a safety shower and eyewash station, is accessible and operational.[15]

  • Prepare your workspace in a well-ventilated area, preferably within a certified chemical fume hood.[6][17]

2. Handling the Compound:

  • Don all required PPE before handling the chemical.

  • When weighing or transferring the solid compound, do so in a manner that minimizes dust generation.[4][5]

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Always handle the compound away from ignition sources.[6][10]

3. Post-Handling Procedures:

  • Thoroughly clean the work area after handling is complete.

  • Remove PPE in a manner that avoids self-contamination and dispose of it in designated waste containers.

  • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[4][5]

4. Waste Disposal:

  • Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations.

  • If the identity of the material is uncertain, it should be treated as unknown waste and handled by trained professionals.[19][20]

Visualizing the PPE Selection Process

The following workflow illustrates the decision-making process for selecting appropriate PPE when handling a chemical with limited safety information.

PPE_Selection_Workflow PPE Selection Workflow for Uncharacterized Compounds start Start: Handling a new compound sds_check Is a specific SDS available? start->sds_check sds_yes Follow SDS recommendations for PPE sds_check->sds_yes Yes sds_no Perform a risk assessment based on structural analogs and general principles sds_check->sds_no No handling Proceed with handling using selected PPE and safe work practices sds_yes->handling hazard_id Identify potential hazards (e.g., irritation, toxicity) from functional groups sds_no->hazard_id ppe_matrix Consult PPE selection matrix based on identified hazards hazard_id->ppe_matrix select_ppe Select appropriate PPE: - Eye/Face Protection - Gloves - Lab Coat - Respiratory Protection (if needed) ppe_matrix->select_ppe select_ppe->handling end End handling->end

Caption: A flowchart for selecting PPE for uncharacterized compounds.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

  • Spills: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Dispose of the absorbed material as hazardous waste.

This guide is intended to provide a framework for the safe handling of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol in the absence of a specific SDS. It is imperative that researchers always exercise caution, adhere to their institution's chemical hygiene plan, and consult with their environmental health and safety department for any questions or concerns.

References

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment. [Link]

  • Lab Manager. Conducting a Chemical Risk Assessment in the Laboratory. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - Overview. [Link]

  • EUR-Lex. Guidance on Information Requirements and Chemical Safety Assessment Chapter R.15. [Link]

  • University of Pittsburgh. Unknown Chemicals. [Link]

  • YouTube. Bonus Video 001 - PPE and Chemical Handling. [Link]

  • Carl ROTH. Safety Data Sheet: Ethanol. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • European Chemicals Agency (ECHA). Chemical safety report. [Link]

  • Horton Group. Mastering OSHA PPE Guidelines for Workplace Safety. [Link]

  • Novel Chemicals with Unknown Hazards SOP. [URL Not Available]
  • Airgas. Safety Data Sheet. [Link]

  • Wikipedia. Chemical safety assessment. [Link]

  • Understanding OSHA Requirements for Personal Protective Equipment (PPE). [URL Not Available]
  • National Institutes of Health (NIH). PubChem - Piperazine. [Link]

  • Purdue University. Unknown Chemicals - Environmental Health and Safety. [Link]

  • Australian Government Department of Health. Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-: Human health tier II assessment. [Link]

  • Environmental Health and Safety. Laboratory Risk Assessment. [Link]

  • YouTube. Introduction to ECHA's guidance on new CLP hazard classes. [Link]

  • EHSLeaders. Back to Basics: OSHA's PPE Requirements. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.132 - General requirements. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol
© Copyright 2026 BenchChem. All Rights Reserved.